Product packaging for N-Me-Orn(Boc)-OMe.HCl(Cat. No.:)

N-Me-Orn(Boc)-OMe.HCl

Cat. No.: B15251860
M. Wt: 296.79 g/mol
InChI Key: CYJPBNPWHLQXKO-FVGYRXGTSA-N
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Description

N-Me-Orn(Boc)-OMe.HCl is a useful research compound. Its molecular formula is C12H25ClN2O4 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClN2O4 B15251860 N-Me-Orn(Boc)-OMe.HCl

Properties

Molecular Formula

C12H25ClN2O4

Molecular Weight

296.79 g/mol

IUPAC Name

methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1

InChI Key

CYJPBNPWHLQXKO-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Landscape of N-Me-Orn(Boc)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Me-Orn(Boc)-OMe.HCl (methyl (2S)-2-(methylamino)-5-[(tert-butoxycarbonyl)amino]pentanoate hydrochloride), a derivative of the amino acid ornithine. This compound is of significant interest in the fields of peptide synthesis and medicinal chemistry due to its role as a versatile building block for the creation of complex molecules with potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a white to off-white solid. While extensive experimental data for this specific N-methylated compound is not widely published, its structural analogues and related compounds provide valuable insights. The tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group and the methyl ester at the carboxyl terminus render the molecule suitable for various synthetic transformations. The hydrochloride salt form enhances its stability and solubility in certain solvents.

PropertyValueSource
IUPAC Name methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride[1]
Molecular Formula C12H25ClN2O4[1]
Molecular Weight 296.79 g/mol [1]
Exact Mass 296.1502850 g/mol [1]
Monoisotopic Mass 296.1502850 g/mol [1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
Heavy Atom Count 19[1]

Note: Some of the data presented is calculated and may vary from experimentally determined values.

Synthesis and Experimental Protocols

A plausible synthetic route can be conceptualized as a multi-step process, as illustrated in the workflow diagram below. This would likely begin with commercially available Nδ-Boc-L-ornithine. The carboxylic acid would first be esterified to form the methyl ester. Subsequently, the α-amino group would be selectively methylated. The final step would involve the formation of the hydrochloride salt.

G cluster_0 Conceptual Synthetic Workflow Nδ-Boc-L-ornithine Nδ-Boc-L-ornithine Esterification Esterification Nδ-Boc-L-ornithine->Esterification (e.g., SOCl₂ in MeOH) Nδ-Boc-L-ornithine methyl ester Nδ-Boc-L-ornithine methyl ester Esterification->Nδ-Boc-L-ornithine methyl ester α-N-methylation α-N-methylation Nδ-Boc-L-ornithine methyl ester->α-N-methylation (e.g., Formaldehyde, NaBH₃CN) Nα-methyl-Nδ-Boc-L-ornithine methyl ester Nα-methyl-Nδ-Boc-L-ornithine methyl ester α-N-methylation->Nα-methyl-Nδ-Boc-L-ornithine methyl ester HCl salt formation HCl salt formation Nα-methyl-Nδ-Boc-L-ornithine methyl ester->HCl salt formation (e.g., HCl in ether) This compound This compound HCl salt formation->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Potential Applications

N-methylated amino acids are incorporated into peptides to enhance their pharmacological properties. The presence of the N-methyl group can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and influence the conformational preferences of the peptide backbone.

While specific biological activities of this compound have not been extensively documented, its structural motif suggests potential applications in several areas of drug discovery and development:

  • Peptide Synthesis: It serves as a valuable building block for the solid-phase or solution-phase synthesis of peptides containing N-methylated ornithine residues.[2][3] Such peptides may exhibit enhanced biological activity or improved pharmacokinetic profiles.

  • Inhibitor Design: The ornithine backbone is a key structural feature in various enzyme inhibitors. N-methylation can be a strategic modification to fine-tune the binding affinity and selectivity of these inhibitors. For instance, derivatives of ornithine have been investigated as inhibitors of ornithine decarboxylase, an enzyme involved in cell proliferation.[4]

  • Drug Delivery and Bioavailability: The modification of drug candidates with amino acid derivatives can improve their bioavailability and stability.[2] The N-methyl group, in particular, can increase the lipophilicity of a molecule, potentially enhancing its absorption and distribution in the body.

The logical relationship for its application in peptide synthesis is outlined below.

G cluster_1 Role in Peptide Synthesis This compound This compound Deprotection Deprotection This compound->Deprotection Removal of Boc group N-Me-Orn-OMe N-Me-Orn-OMe Deprotection->N-Me-Orn-OMe Peptide Coupling Peptide Coupling N-Me-Orn-OMe->Peptide Coupling N-methylated Peptide N-methylated Peptide Peptide Coupling->N-methylated Peptide Growing Peptide Chain Growing Peptide Chain Growing Peptide Chain->Peptide Coupling

Caption: Role of this compound in the synthesis of N-methylated peptides.

References

Technical Guide: N-α-Methyl-N-δ-(tert-butyloxycarbonyl)-L-ornithine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Methyl-N-δ-(tert-butyloxycarbonyl)-L-ornithine methyl ester hydrochloride, hereafter referred to as N-Me-Orn(Boc)-OMe.HCl, is a protected amino acid derivative crucial for the synthesis of complex peptides. The incorporation of an N-methyl group on the alpha-amine offers significant advantages in peptidomimetic and drug design. This modification can enhance metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and modulate the conformational properties of peptides, which can lead to enhanced biological activity and selectivity for specific targets.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₂₅ClN₂O₄
Molecular Weight 296.79 g/mol
IUPAC Name methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Canonical SMILES CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl
Isomeric SMILES CC(C)(C)OC(=O)NCCC--INVALID-LINK--NC.Cl

Experimental Protocols

Step 1: N-δ-Boc Protection of L-Ornithine

This initial step selectively protects the delta-amino group of L-ornithine.

Materials:

  • L-Ornithine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Citric acid (5% aqueous solution)

Procedure:

  • Dissolve L-ornithine hydrochloride in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to approximately 10-11 with a solution of NaOH.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the solution while maintaining the pH with the addition of NaOH.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3 with a 5% citric acid solution.

  • Extract the product, N-δ-Boc-L-ornithine, with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: N-α-Methylation of N-δ-Boc-L-Ornithine

This step introduces the methyl group onto the alpha-amino group.

Materials:

  • N-δ-Boc-L-ornithine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve N-δ-Boc-L-ornithine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH) in small portions. Hydrogen gas will be evolved.

  • Add iodomethane to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product, N-α-methyl-N-δ-Boc-L-ornithine, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Methyl Esterification and Hydrochloride Salt Formation

The final step involves the esterification of the carboxylic acid and the formation of the hydrochloride salt.

Materials:

  • N-α-methyl-N-δ-Boc-L-ornithine

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

Procedure:

  • Cool anhydrous methanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride or acetyl chloride dropwise to the cold methanol to generate anhydrous HCl in situ.

  • Dissolve N-α-methyl-N-δ-Boc-L-ornithine in the acidic methanol solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: δ-Amine Protection cluster_step2 Step 2: α-Amine Methylation cluster_step3 Step 3: Esterification & Salt Formation L-Ornithine L-Ornithine Boc_Protection N-δ-Boc Protection (Boc₂O, Base) L-Ornithine->Boc_Protection Intermediate_1 N-δ-Boc-L-Ornithine Boc_Protection->Intermediate_1 N_Methylation N-α-Methylation (NaH, CH₃I) Intermediate_1->N_Methylation Intermediate_2 N-α-Me-N-δ-Boc-L-Ornithine N_Methylation->Intermediate_2 Esterification Methyl Esterification (MeOH, HCl) Intermediate_2->Esterification Final_Product This compound Esterification->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Workflow: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The use of N-methylated amino acids in solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[3][4] Specialized, highly reactive coupling reagents are often required to achieve high yields.

SPPS_Workflow Start Resin-Bound Peptide (with free N-terminus) Activate_NMeAA Activate N-Me-Orn(Boc)-OMe with Coupling Reagent (e.g., HATU, PyAOP) Start->Activate_NMeAA Coupling Couple Activated Amino Acid to Resin-Bound Peptide Activate_NMeAA->Coupling Wash_1 Wash Resin to Remove Excess Reagents Coupling->Wash_1 Check_Completion Kaiser Test or equivalent (check for free amines) Wash_1->Check_Completion Decision Coupling Complete? Check_Completion->Decision Recouple Recouple with Freshly Activated Amino Acid Decision->Recouple No Deprotection Fmoc Deprotection of Newly Added Residue (if applicable) Decision->Deprotection Yes Recouple->Coupling Next_Cycle Proceed to Next Coupling Cycle Deprotection->Next_Cycle

Caption: SPPS workflow for N-methylated amino acids.

Signaling Pathway: Ornithine Decarboxylase and Polyamine Synthesis

While this compound is a synthetic building block not directly involved in signaling, its parent amino acid, ornithine, is a key substrate for ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[5][6] Polyamines are essential for cell growth, proliferation, and differentiation. The ODC pathway is a significant target in drug development, particularly in oncology.[7] Ornithine analogs can act as inhibitors of ODC.[6]

ODC_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Cell_Functions Cell Growth, Proliferation, DNA Stabilization Putrescine->Cell_Functions Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermidine->Cell_Functions Spermine Spermine Spermine_Synthase->Spermine Spermine->Cell_Functions Inhibitor Ornithine Analogs (e.g., DFMO) Inhibitor->ODC

Caption: Ornithine decarboxylase signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Me-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyl-Nα-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride [N-Me-Orn(Boc)-OMe.HCl]. This compound is a valuable building block in peptide synthesis and drug discovery, incorporating both N-methylation and a protected ornithine side chain, which can impart unique conformational and biological properties to target molecules. This document details a plausible synthetic pathway, purification protocols, and a full suite of characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the identification and quality control of the synthesized molecule.

PropertyValueSource
IUPAC Name methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochlorideN/A
Molecular Formula C₁₂H₂₅ClN₂O₄N/A
Molecular Weight 296.79 g/mol N/A
Appearance White to off-white solidExpected
Solubility Soluble in water, methanol, and DMSOExpected

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available Nα-Boc-L-ornithine. The proposed synthetic route involves three key transformations: N-methylation of the alpha-amino group, esterification of the carboxylic acid, and formation of the hydrochloride salt.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Esterification cluster_2 Step 3: Salt Formation A Nα-Boc-L-Ornithine B Nα-Boc-Nα-methyl-L-Ornithine A->B NaH, CH₃I THF, 0°C to rt C Nα-Boc-Nα-methyl-L-Ornithine Methyl Ester B->C TMSCl, Methanol Room Temperature D This compound (Final Product) C->D HCl in Diethyl Ether 0°C

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Nα-Boc-Nα-methyl-L-Ornithine

This procedure is adapted from the general method for N-methylation of Boc-protected amino acids using sodium hydride and methyl iodide.

  • Reaction Setup: To a solution of Nα-Boc-L-ornithine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Methylation: After the initial effervescence ceases, add methyl iodide (1.5 eq) dropwise to the suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Nα-Boc-Nα-methyl-L-Ornithine Methyl Ester

This protocol is based on the esterification of N-Boc-amino acids using trimethylchlorosilane (TMSCl) in methanol.

  • Reaction Setup: Dissolve the Nα-Boc-Nα-methyl-L-ornithine (1.0 eq) in anhydrous methanol.

  • Esterification: Add TMSCl (2.0 eq) dropwise to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the completion of the reaction by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 3: Formation of this compound

This final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound.

  • Salt Formation: Dissolve the purified Nα-Boc-Nα-methyl-L-ornithine methyl ester (1.0 eq) in anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization of this compound

A logical workflow for the characterization of the final product is essential to confirm its identity and purity.

Characterization_Workflow Start Synthesized this compound Purity Purity Assessment (HPLC/TLC) Start->Purity Structure Structural Elucidation Purity->Structure Identity Identity Confirmation Structure->Identity NMR ¹H and ¹³C NMR Structure->NMR IR Infrared Spectroscopy (FT-IR) Structure->IR Final Characterized Product Identity->Final MS Mass Spectrometry (ESI-MS) Identity->MS

Caption: Logical workflow for the characterization of this compound.

Expected Characterization Data

The following tables summarize the expected quantitative data from various analytical techniques.

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.2m1Hα-CH
~3.75s3H-OCH₃
~3.2t2Hδ-CH₂
~2.7s3HN-CH₃
~1.6-1.8m4Hβ-CH₂, γ-CH₂
1.45s9HBoc (-C(CH₃)₃)

Table 3: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172-174C=O (ester)
~156C=O (Boc)
~80-C(CH₃)₃
~60-62α-CH
~52-OCH₃
~40δ-CH₂
~35N-CH₃
~28-C(CH₃)₃
~25-30β-CH₂, γ-CH₂

Table 4: Expected Mass Spectrometry Data (ESI-MS)

m/zInterpretation
261.18[M+H]⁺ (of the free base)
205.12[M+H - C₄H₈]⁺ or [M+H - 56]⁺ (loss of isobutylene from Boc)
161.13[M+H - 100]⁺ (loss of Boc group)

Table 5: Expected Infrared (FT-IR) Data

Wavenumber (cm⁻¹)Functional Group
~3350N-H stretch (carbamate)
~2980C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1690C=O stretch (carbamate)
~1160C-O stretch

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. The detailed protocols and expected analytical data provide researchers and scientists with the necessary information to successfully prepare and validate this important synthetic building block for applications in medicinal chemistry and peptide science. Adherence to the described procedures and careful analysis of the characterization data will ensure the desired product's high purity and structural integrity.

Navigating the Chemical Landscape of N-Me-Orn(Boc)-OMe.HCl: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-methyl-Nα-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl). As a key building block in peptide synthesis and drug discovery, a thorough understanding of its chemical behavior in various solvent systems is critical for optimizing reaction conditions, ensuring reproducibility, and maintaining the integrity of this valuable reagent. While specific quantitative data for this compound is not extensively published, this guide leverages data from structurally similar molecules and fundamental principles of organic chemistry to provide reliable estimations and detailed experimental protocols.

Core Concepts: Understanding the Molecule

This compound is a derivative of the amino acid ornithine, featuring three key modifications that dictate its chemical properties:

  • Nα-methylation: The presence of a methyl group on the alpha-amino group can enhance the conformational rigidity of peptides and improve their metabolic stability and cell permeability. It also tends to increase solubility in organic solvents.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the delta-amino group of the ornithine side chain. This protecting group is known for its stability under basic and nucleophilic conditions but is readily cleaved by strong acids.

  • Methyl Ester: The carboxyl group is protected as a methyl ester, which is susceptible to hydrolysis under both acidic and basic conditions.

  • Hydrochloride Salt: The hydrochloride salt form generally enhances the compound's crystallinity and solubility in aqueous and polar protic solvents.

Solubility Profile

The solubility of this compound is a function of the interplay between its polar hydrochloride salt and non-polar Boc group and N-methylation. The following table provides an estimated solubility profile in common laboratory solvents, based on data from analogous compounds such as N-Boc-L-phenylalanine methyl ester and N-Boc-N-methyl glycine methyl ester. For instance, N-Boc-L-phenylalanine methyl ester is highly soluble in DMSO (200 mg/mL), while N-Boc-N-methyl glycine methyl ester is sparingly soluble in water (22 g/L).

SolventTypeEstimated SolubilityNotes
WaterPolar ProticSparingly SolubleThe hydrochloride salt aids aqueous solubility, but the Boc group and N-methylation limit it.
Methanol (MeOH)Polar ProticSolubleExpected to be a good solvent due to its polarity and ability to solvate the hydrochloride.
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol, should effectively dissolve the compound.
Dichloromethane (DCM)AproticSolubleThe organic nature of the Boc group and N-methylation should promote solubility.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleA common solvent for peptide synthesis, expected to be an excellent solvent.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleAnother excellent solvent for a wide range of organic molecules.[1]
Acetonitrile (ACN)Polar AproticModerately SolubleSolubility may be lower compared to DMF and DMSO.
Ethyl Acetate (EtOAc)Moderately Polar AproticSparingly to Moderately SolubleMay require heating to achieve higher concentrations.
Diethyl EtherNon-polarInsolubleThe high polarity of the hydrochloride salt will prevent dissolution.
HexanesNon-polarInsolubleNot a suitable solvent.

Stability Characteristics

The stability of this compound is primarily influenced by the lability of the Boc protecting group and the methyl ester.

pH Stability:

  • Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under strongly acidic conditions. Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent will rapidly deprotect the δ-amino group.[2][3] The methyl ester may also undergo slow acid-catalyzed hydrolysis.

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH for short durations at room temperature.

  • Basic Conditions (pH > 9): The Boc group is generally stable to basic conditions. However, the methyl ester is prone to base-catalyzed hydrolysis (saponification), which will yield the corresponding carboxylate.

Thermal Stability:

As a crystalline solid, this compound is expected to be stable at ambient and refrigerated temperatures. However, prolonged exposure to elevated temperatures, especially in solution, can accelerate degradation pathways such as ester hydrolysis.

Potential Degradation Pathways:

The primary degradation pathways for this compound are:

  • Boc Deprotection: Loss of the Boc group under acidic conditions.

  • Ester Hydrolysis: Cleavage of the methyl ester to the carboxylic acid, which can occur under both acidic and basic conditions.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, DMF)

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Equilibrate the solutions by stirring or shaking at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment by HPLC

This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time.

Materials:

  • This compound

  • Solutions of the compound in the solvents of interest at a known concentration.

  • pH buffers (for pH stability studies)

  • Incubators or water baths for temperature-controlled studies.

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare solutions of this compound in the desired solvents or buffer systems.

  • Divide the solutions into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Store the aliquots under the desired conditions (e.g., specific pH, temperature, light exposure).

  • At each time point, inject an aliquot onto the HPLC system.

  • Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Quantify the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Visualizing Workflows and Relationships

Peptide Synthesis Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis (SPPS) utilizing a Boc-protected amino acid like this compound.

G Boc-SPPS Cycle Resin Resin-Bound Peptide Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash2 Wash Neutralization->Wash2 Coupling Coupling of This compound (e.g., with HBTU/HOBt) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Elongated_Peptide Elongated Resin-Bound Peptide Wash3->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle G Stability and Degradation Pathways Parent This compound Boc_Deprotected N-Me-Orn-OMe.2HCl Parent->Boc_Deprotected Ester_Hydrolyzed N-Me-Orn(Boc)-OH Parent->Ester_Hydrolyzed Acid Strong Acid (e.g., TFA, HCl) Acid->Parent Causes Boc Deprotection Base Base (e.g., NaOH, LiOH) Base->Parent Causes Ester Hydrolysis

References

Technical Guide: Safety and Handling of N-Methyl-Orn(Boc)-OMe.HCl and Related Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-α-Methyl-N-δ-Boc-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) is publicly available in the searched databases. The following guide is a composite summary based on data from structurally similar and commercially available compounds, including N-δ-Boc-L-ornithine methyl ester hydrochloride (CAS 2480-96-8) and other N-protected amino acid esters. Researchers must conduct a thorough risk assessment based on their specific laboratory conditions and consult with their institution's safety office.

Introduction

This compound is a protected amino acid derivative. Such compounds are foundational in synthetic organic chemistry, particularly in peptide synthesis and drug discovery.[1][2] The protecting groups—N-α-Methyl, N-δ-tert-butyloxycarbonyl (Boc), and the methyl ester (OMe)—allow for sequential and site-specific reactions to build complex peptide chains.[2][] This guide provides a detailed overview of the safety precautions, handling procedures, and known properties of closely related, commercially available analogs to ensure safe laboratory practices.

Physicochemical Properties

The quantitative data available is for the close analog, N-δ-Boc-L-ornithine methyl ester hydrochloride. These properties are expected to be similar for the N-methylated target compound.

PropertyValueCAS NumberSource(s)
Molecular Formula C₁₁H₂₂N₂O₄·HCl (for the non-N-methylated analog)2480-96-8[1][4]
Molecular Weight 282.77 g/mol (for the non-N-methylated analog)2480-96-8[1][4]
Appearance White to off-white powder/solid2480-96-8[1][5]
Melting Point 159 - 161 °C2480-96-8[1]
Purity ≥ 98% (HPLC)2480-96-8[1]
Optical Rotation [a]20/D = 13 ± 1 ° (c=1 in water)2480-96-8[1]
Storage Conditions 0 - 8 °C, Store in a dry place2480-96-8[1]

Hazard Identification and First Aid

Based on SDS for similar compounds, these substances are generally considered hazardous under the 2012 OSHA Hazard Communication Standard.[6]

Hazard ClassDescription & Precautionary Statements
Skin Irritation Causes skin irritation.[6] Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[6][] Response: If on skin, wash with plenty of soap and water. If irritation persists, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6]
Eye Irritation May cause eye irritation. Prevention: Wear appropriate protective eyeglasses or chemical safety goggles.[5][] Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.[] Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] Response: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
Ingestion May be harmful if swallowed.[] Response: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6]

First Aid Measures Summary

Exposure RouteFirst Aid Protocol
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.[5][6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[6][]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[5][6]

Handling and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure personnel safety.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below.

Protection TypeSpecification
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][]
Skin Wear appropriate protective gloves (e.g., nitrile rubber) and clothing (lab coat) to prevent skin exposure.[5][]
Respiratory A NIOSH/MSHA approved respirator is recommended if dust is generated. Use in a well-ventilated area or under a fume hood.[]
General Handling and Storage Workflow

The following diagram illustrates the standard workflow for handling chemical powders like this compound.

G General Handling Workflow for Chemical Powders cluster_prep Preparation cluster_handling Handling cluster_cleanup Storage & Disposal a Consult Safety Data Sheet (SDS) (or analog data) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated area (e.g., Fume Hood) b->c d Weigh compound carefully to avoid dust formation c->d e Transfer to reaction vessel d->e f Tightly seal container e->f h Dispose of waste in accordance with local regulations e->h g Store at recommended temperature (0-8°C, Refrigerated) f->g

Standard laboratory workflow for handling powdered chemical reagents.

Stability and Reactivity

  • Stability: Stable under recommended storage conditions (refrigerated, dry).[5]

  • Incompatible Materials: Strong oxidizing agents.[5][6]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][]

  • Conditions to Avoid: Avoid dust formation, heat, and sources of ignition.[4][]

Role in Synthetic Chemistry

The structural components of this compound dictate its function, primarily as a building block in peptide synthesis. The relationship between these components is illustrated below.

G Functional Relationship of Protective Groups cluster_groups Protective & Functional Groups cluster_function Purpose in Synthesis compound This compound N_Me N-alpha-Methyl Group compound->N_Me contains Boc N-delta-Boc Group compound->Boc contains OMe C-terminus Methyl Ester compound->OMe contains f_N_Me Modifies peptide backbone properties N_Me->f_N_Me f_Boc Protects delta-amine during coupling; Removed with acid (e.g., TFA) Boc->f_Boc f_OMe Protects C-terminal carboxyl group; Removed by saponification OMe->f_OMe

Logical relationship of the functional groups in this compound.

Experimental Protocols

No specific experimental protocols involving this compound were found. However, its use would be analogous to other Boc-protected amino acid esters in standard solid-phase or solution-phase peptide synthesis protocols.[2][8] These generally involve:

  • Deprotection: Removal of the N-terminal protecting group of the growing peptide chain.

  • Coupling: Activation of the carboxyl group of the incoming amino acid (like this compound after saponification) and reaction with the deprotected N-terminus of the peptide chain.

  • Wash: Removal of excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled.

Conclusion

References

The Strategic Role of N-Methylation in Ornithine-Containing Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is paramount to enhancing therapeutic potential. This technical guide delves into the pivotal role of N-methylation of ornithine derivatives in peptide synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By exploring the nuanced effects of this modification on peptide structure, function, and pharmacokinetic properties, this document aims to provide a foundational understanding for the rational design of next-generation peptide therapeutics.

Introduction: The Significance of N-Methylation

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond or an amino acid side chain, is a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][2] This seemingly minor modification can induce profound changes in a peptide's conformational flexibility, resistance to enzymatic degradation, and binding affinity to its target.[1] Ornithine, a non-proteinogenic amino acid with a versatile side chain, presents a unique scaffold for N-methylation, offering opportunities to fine-tune the physicochemical properties of synthetic peptides.[3]

Impact of N-Methylation on Peptide Properties: A Quantitative Perspective

The introduction of an N-methyl group into an ornithine residue within a peptide sequence can dramatically alter its biological and physical characteristics. While extensive quantitative data specifically for N-methylated ornithine derivatives remains an area of active research, the broader principles of N-methylation in peptides provide a strong predictive framework. The following table summarizes the general effects of N-methylation on key peptide parameters, supported by data from studies on various N-methylated peptides.

ParameterEffect of N-MethylationQuantitative Impact (Illustrative Examples)Reference
Receptor Binding Affinity (IC50/Kd) Can increase, decrease, or remain unchanged depending on the specific residue and its role in receptor interaction.For some cyclic peptides, N-methylation can lead to IC50 values in the nanomolar range. Loss of N-methylation in certain peptides can result in a near-complete loss of inhibitory activity.[1]
Enzymatic Stability (Half-life) Generally increases resistance to proteolytic degradation.N-methylated cyclic peptides can exhibit complete resistance to degradation by serum enzymes.[1]
Conformational Flexibility Reduces flexibility by restricting rotation around the peptide bond, favoring a trans conformation.---[4]
Lipophilicity Increases, potentially improving membrane permeability.---[1]
Oral Bioavailability Can be significantly improved.---[2]

Table 1: General Quantitative Effects of N-Methylation on Peptide Properties. Note: The quantitative impact is illustrative and highly dependent on the specific peptide sequence and the position of N-methylation.

Experimental Protocols: Synthesis, Purification, and Characterization

The successful incorporation of N-methylated ornithine derivatives into a peptide sequence requires specialized synthetic and analytical techniques. This section provides a detailed, illustrative protocol for the solid-phase peptide synthesis (SPPS) of a hypothetical peptide containing an N-δ-methylornithine residue, followed by purification and characterization methods.

Solid-Phase Synthesis of a Peptide Containing N-δ-Methyl-L-Ornithine

This protocol outlines the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-(N-δ-Me-Orn)-NH2, using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • Fmoc-L-Orn(Boc)-OH (as the precursor for N-δ-methylation)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4)

  • 2-Mercaptoethanol

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Sequential Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Gly, Gly, Tyr).

  • On-Resin N-δ-Methylation of Ornithine:

    • After coupling Fmoc-L-Orn(Boc)-OH and subsequent Fmoc deprotection, treat the resin-bound peptide with a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in DMF for 2 hours to protect the α-amino group.

    • Wash the resin with DMF and DCM.

    • Perform methylation by treating the resin with DBU (2 eq.) and methyl iodide (10 eq.) in DMF for 30 minutes. Repeat this step.

    • Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF (2 x 5 min).

    • Wash the resin with DMF and DCM.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Perform amino acid analysis to confirm the composition of the peptide.

    • Use circular dichroism (CD) spectroscopy to analyze the secondary structure of the peptide in different solvent systems.[5][6]

Workflow for Synthesis and Analysis

experimental_workflow resin Rink Amide Resin swelling Resin Swelling (DMF) resin->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling_orn Couple Fmoc-Orn(Boc)-OH (HATU/DIPEA) deprotection1->coupling_orn deprotection2 Fmoc Deprotection coupling_orn->deprotection2 methylation N-δ-Methylation (o-NBS-Cl, DBU, MeI) deprotection2->methylation coupling_seq Sequential Coupling (Phe, Gly, Gly, Tyr) methylation->coupling_seq acetylation N-terminal Acetylation coupling_seq->acetylation cleavage Cleavage from Resin (TFA Cocktail) acetylation->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC, CD) purification->characterization

Caption: Experimental workflow for the solid-phase synthesis of an N-δ-methylornithine containing peptide.

N-Methylated Ornithine Peptides in Signaling Pathways

Peptides often exert their biological effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades.[7][8] The introduction of N-methylation on an ornithine residue can modulate the peptide's binding to its GPCR and subsequent signal transduction. For instance, the conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, enhancing its potency as an agonist or antagonist.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where an N-methylated ornithine-containing peptide acts as an agonist for a GPCR, leading to the activation of a downstream signaling pathway.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein Activation peptide N-Me-Orn Peptide (Agonist) peptide->gpcr Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Caption: Hypothetical GPCR signaling pathway activated by an N-methylated ornithine peptide agonist.

Logical Relationships in Peptide Design

The decision to incorporate an N-methylated ornithine derivative into a peptide sequence is a multifaceted process guided by the desired therapeutic outcome. The following diagram outlines the logical relationships between the desired properties and the strategic implementation of N-methylation.

logical_relationship cluster_properties cluster_effects goal Desired Peptide Properties stability Increased Stability goal->stability bioavailability Improved Bioavailability goal->bioavailability potency Enhanced Potency goal->potency modification Introduce N-Methyl-Ornithine stability->modification bioavailability->modification potency->modification proteolysis Reduced Proteolysis modification->proteolysis permeability Increased Permeability modification->permeability conformation Favorable Conformation modification->conformation

Caption: Logical flow from desired peptide properties to the implementation of N-methylornithine.

Conclusion and Future Directions

N-methylation of ornithine derivatives represents a sophisticated and effective tool in the arsenal of peptide chemists and drug developers. By carefully considering the placement and context of this modification, it is possible to engineer peptides with superior therapeutic profiles. While this guide provides a foundational overview, further research is needed to generate comprehensive quantitative structure-activity relationship (QSAR) models specifically for N-methylated ornithine-containing peptides. Such data will be invaluable for the predictive design of novel peptide drugs with enhanced efficacy and safety. The continued exploration of this chemical space promises to unlock new therapeutic possibilities for a wide range of diseases.

References

The Strategic Application of N-Me-Orn(Boc)-OMe.HCl in Early-Stage Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, particularly in the development of peptide and peptidomimetic therapeutics, the strategic incorporation of modified amino acids is a cornerstone of lead optimization. Among these, N-methylated amino acids have garnered significant attention for their ability to confer advantageous pharmacokinetic properties. This technical guide delves into the applications of a specific, valuable building block, N-Me-Orn(Boc)-OMe.HCl, in the early stages of drug discovery, providing insights for researchers, scientists, and drug development professionals.

This compound, or Methyl (2S)-5-[(tert-butoxycarbonyl)amino]-2-(methylamino)pentanoate hydrochloride, is a protected form of N-methylated L-ornithine. Its utility in peptide synthesis stems from the introduction of a methyl group on the alpha-amino nitrogen, a modification that can profoundly influence the resulting peptide's biological activity and metabolic stability.

Enhancing Druggability through N-Methylation

The primary driver for incorporating N-methylated amino acids like N-methyl-ornithine into peptide-based drug candidates is the enhancement of their drug-like properties. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability due to enzymatic degradation and low oral bioavailability. N-methylation directly addresses these challenges in several ways:

  • Increased Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by proteases. This leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.

  • Improved Membrane Permeability: N-methylation can disrupt the hydrogen bonding network of the peptide backbone, which often leads to increased lipophilicity. This can enhance the peptide's ability to cross cellular membranes, a key step for reaching intracellular targets and improving oral absorption.

  • Conformational Control: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. Conversely, it can also be used to convert an agonist into an antagonist by favoring a different binding orientation.

Applications in Therapeutic Areas

While specific examples of drug candidates in late-stage clinical trials containing the N-Me-Orn moiety remain proprietary or in early development, the application of N-methylated ornithine and similar residues is being actively explored in several therapeutic areas:

  • Antimicrobial Peptides: The discovery of enteropeptins, a class of antimicrobial peptides containing N-methylornithine produced by gut bacteria, highlights the potential of this modification in developing new antibiotics.[1] The N-methylation is crucial for their biological activity. While these are biosynthesized, the inclusion of N-methyl-ornithine in synthetically produced antimicrobial peptides is a promising strategy to enhance their stability and efficacy.

  • Inhibitors of Protein-Protein Interactions (PPIs): PPIs represent a challenging class of targets for small molecules. Peptides that mimic one of the interacting protein surfaces are a viable approach, and N-methylation can be used to stabilize the desired secondary structure (e.g., an α-helix) and improve cell penetration to disrupt intracellular PPIs.[2]

  • Enzyme Inhibitors: As demonstrated in structure-activity relationship studies of angiotensin-converting enzyme (ACE) inhibitors, the side chain of ornithine plays a key role in binding.[3] N-methylation of the backbone could further optimize such inhibitors by improving their pharmacokinetic profile.

Experimental Protocols: Incorporation of this compound into Peptides

The incorporation of this compound into a growing peptide chain, typically via solid-phase peptide synthesis (SPPS), requires specific considerations due to the steric hindrance of the N-methyl group.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating an N-methylated amino acid into a peptide sequence using SPPS.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Coupling1 Coupling (DIC/Oxyma) Resin->Coupling1 Fmoc_AA1 Fmoc-Protected Amino Acid 1 Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Coupling2 Coupling of N-Me-Orn (HATU/DIEA) Deprotection1->Coupling2 Coupling1->Deprotection1 N_Me_Orn This compound (Activated) N_Me_Orn->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA3 Fmoc-Protected Amino Acid 3 Fmoc_AA3->Coupling3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Coupling3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide

Figure 1: General workflow for solid-phase peptide synthesis incorporating an N-methylated amino acid.

Detailed Coupling Protocol for this compound

Coupling of N-methylated amino acids is often sluggish. The use of more potent coupling reagents is generally required.

Materials:

  • This compound

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.

  • Neutralization and Coupling: Add 6-10 equivalents of DIEA to the activation mixture and immediately add the solution to the swollen resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine after coupling).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

  • Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to remove the Fmoc group from the newly coupled N-methyl-ornithine residue, preparing for the addition of the next amino acid.

Quantitative Data Summary

As the development of specific therapeutics containing this compound is often proprietary, publicly available quantitative data is limited. However, structure-activity relationship (SAR) studies on related peptidomimetics provide valuable insights.

Compound ClassTargetKey FindingsIC50 / ActivityReference
Ornithyl-Proline PeptidomimeticsAngiotensin-Converting Enzyme (ACE)The C3 side chain of ornithine was found to be favorable for ACE inhibition when combined with specific heterocyclic moieties.Micromolar concentrations[3]
Enteropeptins (contain N-methylornithine)BacteriaN-methylation is essential for the antimicrobial activity.Potent antimicrobial activity[1]

This table will be populated with more specific data as it becomes publicly available through further research publications.

Signaling Pathways and Logical Relationships

The incorporation of this compound can be logically mapped to its impact on the drug discovery and development process.

Drug_Discovery_Logic cluster_0 Peptide Lead Compound cluster_1 Chemical Modification Strategy cluster_2 Improved Properties cluster_3 Desired Outcomes Lead Initial Peptide Lead (Poor PK Properties) N_Me_Orn Incorporate This compound Lead->N_Me_Orn Protease_Resistance Increased Protease Resistance N_Me_Orn->Protease_Resistance Membrane_Permeability Enhanced Membrane Permeability N_Me_Orn->Membrane_Permeability Conformational_Rigidity Favorable Conformation N_Me_Orn->Conformational_Rigidity Longer_Half_Life Longer In Vivo Half-Life Protease_Resistance->Longer_Half_Life Oral_Bioavailability Improved Oral Bioavailability Membrane_Permeability->Oral_Bioavailability Higher_Potency Increased Potency & Selectivity Conformational_Rigidity->Higher_Potency

Figure 2: Logical flow of incorporating this compound to improve peptide lead compounds.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists working on peptide-based therapeutics. Its ability to enhance proteolytic stability, improve membrane permeability, and confer conformational rigidity makes it a valuable building block for overcoming the inherent pharmacokinetic challenges of peptides. While the full potential of this specific compound is still being explored in various drug discovery programs, the foundational principles of N-methylation are well-established and continue to contribute to the development of the next generation of peptide drugs. As more research is published, the specific applications and quantitative impact of incorporating this compound will become increasingly evident, further solidifying its role in early-stage drug discovery.

References

Methodological & Application

Application Notes and Protocols for HATU-Mediated Coupling of N-Me-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the coupling of a carboxylic acid with N-methyl-L-ornithine(Boc)-methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction rates and low epimerization, particularly with sterically hindered and N-methylated amino acids.[1][2][3] These protocols are intended for use in solution-phase peptide synthesis and are applicable to a wide range of carboxylic acids.

The presence of the N-methyl group on the ornithine derivative increases steric hindrance, making the choice of an appropriate and highly reactive coupling reagent like HATU crucial for achieving high yields.[1] Furthermore, the amine component is provided as a hydrochloride salt, which necessitates the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine in situ for the coupling reaction.

Reaction Principle and Workflow

The fundamental principle of HATU-mediated amide bond formation involves the activation of a carboxylic acid to a highly reactive OAt-active ester.[4] This is followed by nucleophilic attack by the secondary amine of N-Me-Orn(Boc)-OMe to form the desired amide bond. The overall process can be visualized as a two-step sequence occurring in a single pot.

First, the carboxylic acid is deprotonated by a base, typically DIPEA. The resulting carboxylate then reacts with HATU to form the active ester. Subsequently, the deprotonated N-Me-Orn(Boc)-OMe reacts with this activated intermediate to yield the final coupled product. To minimize potential side reactions, it is often recommended to pre-activate the carboxylic acid with HATU and the base for a short period before adding the amine component.[5][6]

Below is a graphical representation of the experimental workflow.

G reagents Weigh Carboxylic Acid, This compound, HATU, and DIPEA dissolve_acid Dissolve Carboxylic Acid, HATU, and DIPEA in anhydrous DMF reagents->dissolve_acid preactivate Pre-activation (5-15 min at 0°C to RT) dissolve_acid->preactivate 2. add_amine Add this compound and additional DIPEA preactivate->add_amine 3. react Reaction (2-24 h at RT) add_amine->react 4. quench Quench Reaction (e.g., add water) react->quench 5. extract Aqueous Work-up (e.g., EtOAc extraction, washes with aq. HCl, aq. NaHCO3, brine) quench->extract 6. dry_purify Dry (Na2SO4), Concentrate, and Purify (e.g., Column Chromatography) extract->dry_purify 7. G Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate DIPEA Amine_HCl This compound Free_Amine Free Amine (N-Me-Orn(Boc)-OMe) Amine_HCl->Free_Amine DIPEA HATU HATU DIPEA DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester Peptide Coupled Product Active_Ester->Peptide Free Amine Byproducts Tetramethylurea, HOAt, DIPEA.HCl

References

Application Notes and Protocols: TFA-Mediated Deprotection of N-Me-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its facile removal under acidic conditions, while maintaining stability to a range of other reagents, makes it an invaluable tool. This document provides detailed application notes and a comprehensive protocol for the deprotection of the Boc group from N-α-methyl-N-δ-Boc-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) using trifluoroacetic acid (TFA).

The N-methylation of amino acids is a common modification in peptide-based drug discovery to enhance metabolic stability, cell permeability, and conformational rigidity. The protocol outlined below is optimized for the selective removal of the Boc group from the δ-amino group of the ornithine side chain, leaving the N-α-methyl and methyl ester moieties intact.

Mechanism of Boc Deprotection with TFA

The deprotection of the Boc group with trifluoroacetic acid proceeds through an acid-catalyzed cleavage mechanism.[1][2] The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.

  • Protonation of the Free Amine: The newly liberated amine is protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the deprotection of this compound.

Materials and Equipment
  • Substrate: N-α-methyl-N-δ-Boc-L-ornithine methyl ester hydrochloride (this compound)

  • Reagent: Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and acid-resistant gloves

Deprotection Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA). The volume of TFA can range from 25% to 50% of the total reaction volume (e.g., for 10 mL of DCM, add 2.5 to 5 mL of TFA).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Isolation of the TFA salt):

    • Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (2-3 times).[1]

    • The resulting product, N-α-methyl-L-ornithine methyl ester bis(trifluoroacetate) salt, is typically obtained as a viscous oil or a solid and can be used in the subsequent step without further purification.

Quantitative Data

ParameterValueReference
Substrate Concentration 0.1 - 0.2 M in DCMGeneral Practice
TFA Concentration 25% - 50% (v/v) in DCM[2]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 1 - 4 hours[2]
Yield >95% (crude)[1]
Purity (crude) Typically high, used directly in the next step[2]

Potential Side Reactions and Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, the reaction time can be extended, or the concentration of TFA can be increased.

  • Ester Hydrolysis: Prolonged exposure to strong acidic conditions can potentially lead to the hydrolysis of the methyl ester. It is advisable to monitor the reaction and work it up promptly upon completion.

  • Side Reactions with Scavengers: In cases where the substrate contains other acid-sensitive functional groups (e.g., Trp, Met, Cys), scavengers such as triisopropylsilane (TIS) or water may be added to the reaction mixture to trap the reactive tert-butyl cation.

Visualizations

Boc Deprotection Reaction Scheme

Boc_Deprotection Boc Deprotection of N-Me-Orn(Boc)-OMe cluster_reactants Reactants cluster_products Products Reactant This compound Product H-N-Me-Orn-OMe.2TFA Reactant->Product TFA/DCM TFA TFA Byproduct1 tert-Butene Byproduct2 CO2 Experimental_Workflow Experimental Workflow for Boc Deprotection A Dissolve this compound in DCM B Cool to 0°C A->B C Add TFA (25-50%) B->C D Stir at 0°C to RT for 1-4h C->D E Monitor reaction by TLC/LC-MS D->E F Concentrate in vacuo E->F Upon Completion G Co-evaporate with DCM F->G H Product: H-N-Me-Orn-OMe.2TFA G->H

References

Application Notes and Protocols: Incorporation of N-Me-Orn(Boc)-OMe.HCl into Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-methyl-δ-Boc-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) into the synthesis of cyclic peptides. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), on-resin N-methylation, cyclization, and purification. Additionally, it presents relevant quantitative data and illustrates a key signaling pathway where such modified peptides may exert their biological activity.

Introduction

N-methylation of peptide backbones is a powerful strategy to enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2][3][4] This modification can increase metabolic stability, improve membrane permeability, and in some cases, lead to oral bioavailability.[1][2][3][4] The incorporation of N-methylated amino acids, such as this compound, into a cyclic peptide scaffold can further constrain the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[5]

This document will focus on the practical aspects of utilizing this compound as a building block in the synthesis of cyclic peptides, a class of molecules with significant therapeutic potential.[6]

Properties of this compound

A summary of the key physicochemical properties of the starting material is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₄·HCl
Molecular Weight 282.77 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98% (HPLC)
Solubility Soluble in DMF, DCM, and water

Experimental Protocols

The following protocols are designed for the synthesis of a model cyclic peptide incorporating an N-methylated ornithine residue. These protocols are based on established methods for solid-phase peptide synthesis, on-resin N-methylation, and cyclization.[4][7]

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

sps_workflow resin Resin Swelling (e.g., Rink Amide Resin in DMF) fmoc_deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprotection1 coupling1 First Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) fmoc_deprotection1->coupling1 capping Capping (Optional) (Acetic Anhydride, Base) coupling1->capping chain_elongation Repeat Deprotection and Coupling Cycles capping->chain_elongation final_deprotection Final N-terminal Fmoc Deprotection chain_elongation->final_deprotection

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, IPA (Isopropanol)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, IPA, and DCM.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add the solution to the resin and shake for 2 hours.

    • For incorporating this compound:

      • Neutralize this compound (4 eq) with DIPEA (4 eq) in DMF.

      • In a separate vessel, pre-activate the C-terminus of the resin-bound peptide with HATU (3.9 eq) and DIPEA (4 eq) in DMF for 10 minutes.

      • Add the neutralized this compound solution to the activated resin and shake for 4-6 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After each coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired linear sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

On-Resin N-Methylation (Alternative to using pre-methylated building block)

This protocol can be used to N-methylate a specific residue after it has been incorporated into the peptide chain.

Workflow for On-Resin N-Methylation

n_methylation_workflow resin_peptide Resin-bound Peptide nosylation Nosylation (o-NBS-Cl, Collidine) resin_peptide->nosylation methylation Methylation (MeI or Dimethyl Sulfate, Base) nosylation->methylation denosylation Denosylation (Mercaptoethanol, DBU) methylation->denosylation

Caption: Workflow for on-resin N-methylation of a peptide.

Materials:

  • o-NBS-Cl (2-Nitrobenzenesulfonyl chloride)

  • Collidine

  • Methyl iodide (MeI) or Dimethyl sulfate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • 2-Mercaptoethanol

Procedure:

  • Nosylation: After Fmoc deprotection of the target amine, treat the resin with o-NBS-Cl (5 eq) and collidine (10 eq) in DMF for 30 minutes.

  • Methylation: Wash the resin and treat with MeI (10 eq) and DBU (5 eq) in DMF for 1 hour.

  • Denosylation: Wash the resin and treat with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and IPA.

Saponification of Methyl Ester

If the C-terminal methyl ester of the incorporated this compound is to be part of the cyclization, it must first be hydrolyzed.

Procedure:

  • Treat the resin-bound peptide with a solution of 1 M LiOH in a 3:1 mixture of THF/water for 2-4 hours at room temperature.

  • Neutralize the reaction with an aqueous acid solution (e.g., 1 M HCl).

  • Wash the resin extensively with water, IPA, and DCM.

On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the solid support.

Workflow for On-Resin Cyclization

cyclization_workflow linear_peptide Linear Peptide on Resin (N- and C-termini deprotected) cyclization Cyclization (e.g., HATU, DIPEA in DMF) linear_peptide->cyclization cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) cyclization->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis mc_pathway cluster_membrane Cell Membrane mcr Melanocortin Receptor (e.g., MC1R, MC4R) g_protein G Protein (Gs) mcr->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion ligand Cyclic Peptide Ligand (with N-Me-Orn) ligand->mcr Binding atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation & Activation nucleus Nucleus creb->nucleus Translocation gene_transcription Gene Transcription (e.g., Pigmentation, Anti-inflammatory response)

References

Application Notes and Protocols: N-Me-Orn(Boc)-OMe.HCl in Non-Natural Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-methyl-δ-tert-butyloxycarbonyl-L-ornithine methyl ester hydrochloride (N-Me-Orn(Boc)-OMe.HCl) as a versatile building block for the synthesis of non-natural peptides. The incorporation of N-methylated amino acids into peptide chains is a powerful strategy to enhance their pharmacological properties.

N-methylation of the peptide backbone can significantly improve metabolic stability by providing resistance to proteolytic degradation.[1][2] This modification also enhances membrane permeability and can lead to improved oral bioavailability.[1][2][3] Furthermore, the introduction of N-methyl groups can constrain the peptide's conformation, which can be crucial for optimizing binding affinity and biological activity.[1][2]

Properties of this compound

This section details the key chemical and physical properties of the this compound building block.

PropertyValueReference
IUPAC Name methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride[4]
Molecular Formula C12H25ClN2O4[4]
Molecular Weight 296.79 g/mol [4]
Purity ≥ 98% (HPLC)[5]
Melting Point 159 - 161 °C[5]
Storage Inert atmosphere, room temperature[6]

Overview of Peptide Synthesis Strategies

This compound can be incorporated into peptides using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of strategy depends on the desired peptide length, complexity, and scale of synthesis.

Synthesis StrategyAdvantagesDisadvantagesKey Considerations
Solid-Phase Peptide Synthesis (SPPS) - Excess reagents can be easily washed away.[7][8] - Automation is possible. - Suitable for longer peptides.[7]- Steric hindrance from the resin can lower coupling efficiency. - Difficult sequences (e.g., hydrophobic peptides) can be challenging.[9]- Choice of resin is critical. - Coupling reagents must be effective for sterically hindered N-methylated amino acids.[10]
Solution-Phase Synthesis - Greater flexibility in reaction conditions. - Easier to scale up. - Purification of intermediates is possible.- Requires purification after each step. - More time-consuming for longer peptides.- Choice of protecting groups is crucial for orthogonal deprotection.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Boc Chemistry)

This protocol outlines the manual synthesis of a peptide on a resin support using Boc protection strategy.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield resin (or other suitable resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., HF or TFMSA in TFA)[9]

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin if necessary.

    • Activate the C-terminal Boc-protected amino acid using the chosen coupling reagent and couple it to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) for 30 minutes to remove the Boc protecting group.[7]

    • Wash the resin with DCM and DMF.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin with a solution of DIEA in DCM (typically 5-10%) until the resin is neutral (tested with a pH indicator).[7]

    • Wash the resin with DCM and DMF.

  • Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents) and the coupling reagent (e.g., HATU, 1.5-3 equivalents) in DMF.

    • Add DIEA (3-6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The coupling of N-methylated amino acids can be sluggish, so extended coupling times may be necessary.[10]

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin thoroughly with DCM.

    • Treat the resin with the cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin.[9]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Coupling Protocol

This protocol describes the coupling of this compound to another amino acid or peptide fragment in solution.

Materials:

  • This compound

  • N-terminally protected amino acid or peptide with a free carboxyl group (e.g., Boc-AA-OH)

  • Coupling reagent (e.g., EDCI/HOBt or DEPBT)[12]

  • Organic solvent (e.g., DCM, THF)

  • Base (e.g., Triethylamine (TEA) or DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Activation of the Carboxyl Group:

    • Dissolve the N-terminally protected amino acid (Boc-AA-OH, 1.0 equivalent) in the chosen solvent.

    • Add the coupling reagent (e.g., EDCI, 1.2 equivalents, and HOBt, 1.2 equivalents).

    • Stir the mixture at 0 °C for 30 minutes.[12]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in the solvent and add the base (e.g., TEA, 2.0 equivalents) to neutralize the hydrochloride salt.

    • Add the activated carboxyl component to the solution of N-Me-Orn(Boc)-OMe.

    • Stir the reaction at room temperature for 12 hours.[12]

  • Work-up:

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the peptide with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting dipeptide by silica gel flash chromatography.[12]

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support Swell Swell Resin (DCM) Resin->Swell Couple1 Couple First Boc-AA-OH Swell->Couple1 Deprotect1 Boc Deprotection (TFA/DCM) Couple1->Deprotect1 Neutralize1 Neutralize (DIEA/DCM) Deprotect1->Neutralize1 Couple2 Couple N-Me-Orn(Boc)-OMe Neutralize1->Couple2 Deprotect2 Boc Deprotection (TFA/DCM) Couple2->Deprotect2 Neutralize2 Neutralize (DIEA/DCM) Deprotect2->Neutralize2 Cycle Repeat Cycles Neutralize2->Cycle Cleave Cleave from Resin & Deprotect Side Chains Cycle->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify N_Methylation_Benefits N_Me N-Methylation of Peptide Backbone Proteolytic_Stability Increased Proteolytic Stability N_Me->Proteolytic_Stability Membrane_Permeability Enhanced Membrane Permeability N_Me->Membrane_Permeability Bioavailability Improved Oral Bioavailability N_Me->Bioavailability Conformational_Constraint Conformational Constraint N_Me->Conformational_Constraint Improved_PK Improved Pharmacokinetics Proteolytic_Stability->Improved_PK Membrane_Permeability->Improved_PK Bioavailability->Improved_PK Enhanced_Activity Enhanced Biological Activity Conformational_Constraint->Enhanced_Activity

References

Step-by-step guide for amide bond formation with N-Me-Orn(Boc)-OMe.HCl.

Author: BenchChem Technical Support Team. Date: November 2025

Step-by-Step Guide for Amide Bond Formation with N-Me-Orn(Boc)-OMe.HCl

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and other complex organic molecules. The incorporation of N-methylated amino acids, such as N-methyl-ornithine, into peptide chains can significantly enhance pharmacological properties, including improved oral bioavailability, increased enzymatic stability, and better selectivity.[1] However, the steric hindrance introduced by the N-methyl group presents a significant challenge, often leading to low coupling yields.[2]

This document provides a detailed protocol for the successful amide bond formation using this compound, a protected form of N-methyl-ornithine. The protocol will focus on the use of effective coupling reagents that can overcome the steric challenges associated with N-methylated amino acids.

Key Reagents and Their Roles

The success of amide bond formation with sterically hindered amino acids relies heavily on the choice of coupling reagent. Several classes of reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions.

Reagent ClassExamplesMechanism of Action & Key Advantages
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUThese reagents react with the carboxylic acid to form a highly reactive activated ester, which then readily reacts with the amine. HATU, containing the 7-azabenzotriazolyl moiety, is particularly effective for coupling sterically hindered and N-methylated amino acids due to its faster reaction rates and reduced epimerization.[3][4]
Phosphonium Salts PyBOP, PyAOP, PyBrOPSimilar to uronium salts, these reagents form activated esters. PyAOP is noted to be especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][3] PyBrOP is another reactive coupling reagent.[3]
Carbodiimides DCC, DIC, EDCThese are classic coupling reagents that facilitate the direct condensation of a carboxylic acid and an amine by activating the carboxyl group. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to minimize racemization and improve efficiency, especially with N-methylated amino acids.[3]
Other COMU, TOTT, BEPCOMU is a newer generation uronium salt that incorporates Oxyma Pure, making it a safer alternative to explosive HOBt/HOAt-based reagents, with comparable or even superior efficiency to HATU.[4] TOTT has shown good results in coupling sterically hindered or methylated amino acids with low racemization.[4] BEP (2-bromo-1-ethyl pyridinium tetrafluoroborate) is another powerful reagent for synthesizing peptides containing N-methyl amino acids.[5]

Experimental Protocol: Amide Bond Formation

This protocol describes a general procedure for the coupling of a generic carboxylic acid to the N-methyl amine of this compound in a solution-phase synthesis.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling Reagent (e.g., HATU, PyAOP, or COMU)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - Et3N)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM, or N-Methyl-2-pyrrolidone - NMP)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Amine:

    • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or DCM).

    • Add the tertiary amine base (e.g., DIPEA, 1.1 equivalents) to neutralize the hydrochloride salt and free the secondary amine.

    • Stir the solution at room temperature for 10-15 minutes.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the carboxylic acid (1.0-1.2 equivalents) in the anhydrous solvent.

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 2.0 equivalents).

    • Stir the mixture at room temperature for 5-10 minutes to allow for the pre-activation of the carboxylic acid. For some reagents like DIC/HOBt, the carboxylic acid, HOBt (1.2 equivalents), and DIC (1.2 equivalents) are mixed together.

  • Coupling Reaction:

    • Slowly add the activated carboxylic acid solution to the solution of N-Me-Orn(Boc)-OMe.

    • Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the coupling partners.

    • Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1N HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

    • High-Performance Liquid Chromatography (HPLC) can also be employed for the purification of N-methyl-rich peptides.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for amide bond formation with N-methylated amino acids, based on literature precedents. The exact yields will be substrate-dependent.

Coupling ReagentBaseSolventTypical Reaction TimeExpected YieldPurity
HATU DIPEADMF1 - 4 hoursHighHigh
PyAOP DIPEADMF/DCM1 - 3 hoursVery Good to ExcellentHigh
COMU DIPEADMF1 - 4 hoursHighHigh
DIC/HOAt DIPEADCM2 - 12 hoursGood to HighGood to High
PyBrOP DIPEADCM1 - 2 hoursGood to HighGood to High

Experimental Workflow Diagram

AmideBondFormation cluster_amine_prep Amine Preparation cluster_acid_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification A This compound in Anhydrous Solvent B Add DIPEA (1.1 eq) A->B Neutralization C Free N-Methyl Amine B->C G Combine Activated Acid and Free Amine C->G D Carboxylic Acid in Anhydrous Solvent E Add Coupling Reagent (e.g., HATU) + DIPEA (2.0 eq) D->E Pre-activation F Activated Carboxylic Acid E->F F->G H Stir at Room Temperature G->H I Monitor by TLC H->I J Aqueous Workup (Acid/Base Washes) I->J K Dry and Concentrate J->K L Purification (Column Chromatography/HPLC) K->L M Pure Amide Product L->M

Caption: Workflow for amide bond formation with this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components in the amide bond formation reaction.

ReactionMechanism RCOOH Carboxylic Acid ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base1 Base (DIPEA) Base1->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct NMeOrn N-Me-Orn(Boc)-OMe (Free Amine) NMeOrn->AmideProduct Nucleophilic Attack Base2 Base (DIPEA) Base2->NMeOrn NMeOrnHCl This compound NMeOrnHCl->NMeOrn Neutralization Byproducts Byproducts

References

Application of N-Me-Orn(Boc)-OMe.HCl in the Synthesis of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for the development of peptidomimetics with enhanced therapeutic properties. N-methylation, the substitution of the amide proton with a methyl group, confers several advantages, including increased resistance to proteolytic degradation, improved membrane permeability, and enhanced conformational stability.[1][2] This strategic modification can lead to peptidomimetics with superior oral bioavailability and optimized pharmacokinetic profiles.[1] N-Me-Orn(Boc)-OMe.HCl, a protected form of N-methylated ornithine, is a key building block for introducing these beneficial characteristics into novel drug candidates, particularly in the development of antimicrobial and antitumor agents.[2][3]

Ornithine itself is a non-proteinogenic amino acid that has been explored for its role in antimicrobial peptides.[4][5] The addition of a methyl group to the backbone nitrogen of ornithine can further refine the biological activity and physicochemical properties of the resulting peptidomimetics. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amide bond, which can impede coupling reactions during solid-phase peptide synthesis (SPPS).[6][7] Careful selection of coupling reagents and optimization of reaction conditions are therefore critical for the successful incorporation of this compound into peptide chains.

This document provides detailed application notes and protocols for the use of this compound in the creation of peptidomimetics, summarizing key data and outlining experimental procedures.

Advantages of Incorporating N-Methyl-Ornithine into Peptidomimetics

The introduction of an N-methyl-ornithine residue can significantly impact the properties of a peptide, making it a more viable drug candidate.

  • Enhanced Proteolytic Stability: The absence of an amide proton makes the N-methylated peptide bond resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.[8]

  • Improved Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across cellular membranes.[1]

  • Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can be exploited to lock the peptidomimetic into a bioactive conformation, potentially increasing receptor affinity and selectivity.

  • Modulation of Biological Activity: As demonstrated in various studies, N-methylation can either enhance or modulate the biological activity of peptides. For instance, in the context of antimicrobial peptides, selective N-methylation can be a tool to fine-tune activity and specificity.[1][9]

Data Presentation

Table 1: Impact of N-Methylation on Antimicrobial Activity (MIC in μM)

The following table summarizes the effect of substituting natural amino acids with their N-methylated counterparts on the minimum inhibitory concentration (MIC) against various microbial strains. While specific data for N-methyl-ornithine is limited, this table illustrates the general trend of how N-methylation can modulate antimicrobial activity.

CompoundS. aureus (MRSA)E. faecalisP. aeruginosaC. albicans
Peptide A (non-methylated)5.15.110.290.6
Peptide A (with N-Me-Lys)5.010.05.044.9
Lipo-Peptide B (non-methylated)1.41.45.745.3
Lipo-Peptide B (with N-Me-Lys)1.42.82.822.5

Data adapted from a study on the effect of N-methylation on antimicrobial peptides and lipopeptides. The specific peptides A and B are proprietary to the cited study.[1]

Table 2: Coupling Efficiency of Sterically Hindered and N-Methylated Amino Acids

The coupling of N-methylated amino acids is notoriously difficult. This table presents a comparison of coupling yields for different reagents in the synthesis of a model tripeptide containing a sterically hindered, N-methylated residue.

Coupling ReagentModel Tripeptide Yield (%)
HBTUSignificant Yields
PyBroPSignificant Yields
Boc-Phe-NCASuperior Yields (especially with prolonged reaction time or elevated temperature)
Pivaloyl mixed anhydride< 10%
Pentafluorophenyl ester< 10%
Acyl fluoride activation< 10%

Data adapted from a comparative study on coupling methods for hindered peptides.[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound using Boc Chemistry

This protocol outlines the general steps for incorporating an N-Me-Orn(Boc) residue into a peptide sequence on a solid support using Boc protection strategy.

1. Resin Preparation:

  • Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin.
  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. First Amino Acid Attachment (if N-Me-Orn is not the C-terminal):

  • Attach the C-terminal Boc-protected amino acid to the resin according to standard protocols.

3. Peptide Chain Elongation (Cycles of Deprotection, Neutralization, and Coupling):

4. Final Deprotection and Cleavage:

  • Once the desired peptide sequence is assembled, remove the final N-terminal Boc group.
  • Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Appropriate scavengers (e.g., anisole, thioanisole) must be included to prevent side reactions.

5. Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation

An alternative to using pre-methylated building blocks is to perform N-methylation directly on the resin-bound peptide. This "N-methyl scan" approach can be useful for systematically studying the effect of methylation at different positions.[9][11]

1. Peptide Synthesis:

  • Synthesize the peptide sequence up to the residue preceding the one to be methylated using standard Fmoc or Boc SPPS.

2. Sulfonylation:

  • Protect the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group by reacting the resin-bound peptide with o-NBS-Cl and a base like collidine or DIEA in DCM.

3. Methylation:

  • Treat the sulfonated peptide with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.[12][13]

4. Desulfonylation:

  • Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU in DMF.[13]

5. Continue Peptide Synthesis:

  • Couple the next amino acid to the newly formed N-methyl amine. As mentioned before, this step is challenging and requires optimized coupling conditions.

Visualizations

Signaling Pathway: Proposed Mechanism of Action for Ornithine-Containing Antimicrobial Peptidomimetics

The primary mechanism of action for many cationic antimicrobial peptides, including those containing ornithine, involves the disruption of the bacterial cell membrane.[8] For Gram-negative bacteria, a specific target has been identified as the lipopolysaccharide (LPS) transport protein LptD, which is crucial for outer membrane biogenesis.[9]

antimicrobial_mechanism cluster_extracellular Extracellular Space cluster_outer_membrane Gram-Negative Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Peptidomimetic Ornithine-Containing Peptidomimetic LptD LptD Peptidomimetic->LptD Binding & Inhibition Membrane_Disruption Membrane Disruption Peptidomimetic->Membrane_Disruption Direct Interaction LPS LPS LptD->Membrane_Disruption Disrupted LPS Transport Cell_Death Cell Death Membrane_Disruption->Cell_Death Loss of Integrity, Ion Leakage

Caption: Proposed mechanism of action for ornithine-containing antimicrobial peptidomimetics against Gram-negative bacteria.

Experimental Workflow: SPPS with this compound

The following diagram illustrates the key steps in a solid-phase peptide synthesis cycle for incorporating a Boc-protected N-methylated ornithine residue.

SPPS_Workflow Start Start: Resin-Bound Peptide Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Wash1 Wash (DCM, IPA) Boc_Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-N-Me-Orn(Boc)-OH + PyBroP/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End_Cycle End of Cycle: Elongated Peptide Wash3->End_Cycle Next_Cycle Repeat for Next Amino Acid End_Cycle->Next_Cycle Continue Synthesis Cleavage Final Cleavage & Deprotection End_Cycle->Cleavage Final Step Next_Cycle->Boc_Deprotection

Caption: Workflow for the incorporation of Boc-N-Me-Orn(Boc)-OH in solid-phase peptide synthesis.

Conclusion

This compound is a valuable building block for the synthesis of peptidomimetics with improved drug-like properties. While the incorporation of N-methylated amino acids presents synthetic challenges, these can be overcome with optimized protocols and the use of appropriate coupling reagents. The resulting peptidomimetics hold significant promise for the development of new therapeutics, particularly in the area of antimicrobial agents. The information and protocols provided herein serve as a guide for researchers to effectively utilize this compound in their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis, with a specific focus on challenges related to the coupling of N-Me-Orn(Boc)-OMe.HCl.

Frequently Asked Questions (FAQs)

Q1: We are observing low coupling efficiency when using this compound in our solid-phase peptide synthesis (SPPS). What are the potential causes?

A1: Low coupling efficiency with this compound is a common issue in SPPS primarily due to steric hindrance. The presence of the N-methyl group on the alpha-amino group significantly slows down the kinetics of the coupling reaction compared to its non-methylated counterpart. This steric bulk makes it more difficult for the activated amino acid to approach the free amine on the growing peptide chain, often resulting in incomplete coupling and deletion sequences in the final product.[1][2]

Q2: How can we monitor the coupling efficiency of this compound? Is the standard Kaiser test suitable?

A2: The Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids like this compound.[2] The Kaiser test is specific for primary amines and gives a characteristic dark blue color in their presence. Since N-methylated amino acids are secondary amines, they do not react with ninhydrin to produce this color change, which can lead to a false negative result, indicating complete coupling when it is, in fact, incomplete.

A more appropriate method for monitoring the coupling of secondary amines is the bromophenol blue test . This test will show a blue to green color in the presence of unreacted secondary amines and will turn yellow upon complete coupling.[2]

Q3: What are the recommended alternative coupling reagents for improving the efficiency of this compound coupling?

A3: For sterically hindered and N-methylated amino acids, more potent coupling reagents are recommended. While standard reagents like HBTU and HCTU can be less effective, the following have been shown to provide better results:[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings, including N-methylated residues.[2][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole): These have also demonstrated success in coupling hindered amino acids.[3]

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino))uronium hexafluorophosphate): A newer generation coupling reagent with high efficiency, comparable to HATU.

Troubleshooting Guide: Low Coupling Efficiency with this compound

If you are experiencing low coupling efficiency, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Coupling Efficiency Detected (e.g., via Bromophenol Blue Test or HPLC of test cleavage) reagent Step 1: Change Coupling Reagent - Switch to HATU, PyAOP, or COMU. - Ensure high-quality, fresh reagents. start->reagent double_couple Step 2: Implement Double Coupling - Repeat the coupling step with fresh reagents. reagent->double_couple If inefficiency persists microwave Step 3: Utilize Microwave-Assisted SPPS - Employ microwave energy to accelerate the reaction. double_couple->microwave If inefficiency persists concentration Step 4: Increase Reagent Concentration - Increase the molar excess of the amino acid and coupling reagent. microwave->concentration If inefficiency persists analysis Step 5: Test Cleavage and HPLC Analysis - Cleave a small sample of the peptide from the resin. - Analyze the crude product by HPLC to assess purity. concentration->analysis success Problem Resolved: Continue Synthesis analysis->success Purity is acceptable SPPS_Workflow cluster_cycle Repetitive SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activation with HATU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (Bromophenol Blue Test) wash2->monitoring monitoring->deprotection Coupling Complete monitoring->coupling Incomplete, Recouple final_cleavage Final Cleavage and Deprotection (TFA Cocktail) monitoring->final_cleavage Sequence Complete start Start with Resin-Bound First Amino Acid start->deprotection purification Purification (HPLC) final_cleavage->purification end Pure Peptide purification->end

References

Optimizing reaction time and temperature for N-Me-Orn(Boc)-OMe.HCl coupling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling reaction of N-Me-Orn(Boc)-OMe.HCl. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to enhance your experimental success.

Troubleshooting Guide

Low or no product yield, or the presence of significant impurities, are common challenges encountered during the coupling of sterically hindered N-methylated amino acids like this compound. This guide provides a structured approach to identify and resolve these issues.

Observation Potential Cause Recommended Action
Low to No Product Yield Incomplete activation of the carboxylic acid.Use a more potent coupling reagent such as HATU, HBTU, PyBOP, or PyBrOP. Ensure the coupling reagent is fresh and stored under anhydrous conditions.
Steric hindrance from the N-methyl group impeding the reaction.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Consider a double coupling.
Insufficient basicity to neutralize the amine salt and facilitate the reaction.Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine. Ensure the base is added in sufficient quantity (typically 2-4 equivalents).
Presence of moisture in the reaction.Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of Impurities Racemization of the amino acid.Perform the coupling at a lower temperature, for instance by starting the reaction at 0°C before allowing it to warm to room temperature. The addition of an auxiliary nucleophile like HOBt or HOAt can also suppress racemization.
Side reactions due to prolonged reaction times or high temperatures.Optimize the reaction time by monitoring its progress. While longer times can improve yield for sterically hindered couplings, excessive time can lead to degradation or side-product formation.
Unreacted starting materials.Increase the equivalents of the coupling partner and the coupling reagent. A second coupling step can also be beneficial.
Guanidinylation of the primary amine if using uronium-based coupling reagents (e.g., HATU, HBTU).While effective, be aware of this potential side reaction. If it becomes a significant issue, consider phosphonium-based reagents like PyBOP.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature and reaction time for the coupling of this compound?

A1: A common starting point is to dissolve the reactants and coupling agent in an anhydrous solvent like DMF or DCM, cool the mixture to 0°C, and then add the base (DIEA). The reaction is then typically allowed to warm to room temperature and stirred for 1 to 4 hours. However, for sterically hindered couplings, reaction times may need to be extended to 12-24 hours. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

Q2: Which coupling reagent is most effective for N-methylated amino acids?

A2: Due to the steric hindrance of the N-methyl group, standard coupling reagents like DCC/HOBt may result in low yields. More potent coupling reagents are generally required. HATU, HBTU, PyBOP, and PyBrOP are highly recommended for coupling N-methylated amino acids.[1][2][3] The choice may depend on the specific substrate and reaction conditions.

Q3: How can I monitor the progress of the coupling reaction?

A3: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When using solid-phase synthesis, the Kaiser test is not reliable for N-methylated amines; the bromophenol blue test is a suitable alternative.[1]

Q4: What are the best practices for preventing side reactions?

A4: To minimize side reactions, it is important to use high-purity, anhydrous reagents and solvents. Performing the reaction under an inert atmosphere will prevent moisture contamination. Optimizing the reaction temperature and time is also critical; while higher temperatures and longer times can drive the reaction to completion, they can also promote side reactions like racemization and degradation.

Q5: Can I use a standard base like triethylamine (TEA) for this coupling?

A5: It is generally recommended to use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine. These bases are sterically hindered, which minimizes their potential to act as nucleophiles and cause unwanted side reactions.

Experimental Protocols

Below are detailed methodologies for coupling this compound using HATU, a commonly used and effective coupling reagent.

Protocol: HATU-Mediated Coupling of this compound

Materials:

  • This compound

  • Carboxylic acid coupling partner

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid coupling partner (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HATU (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add DIEA (2.0 to 3.0 equivalents) to the solution of this compound to neutralize the hydrochloride salt and create the free amine.

  • Add the solution of the activated carboxylic acid to the solution of N-Me-Orn(Boc)-OMe and DIEA.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Coupling ReagentAmine ComponentCarboxylic Acid ComponentBaseSolventTemp (°C)Time (h)Yield (%)Reference
HATUH-MeVal-OMeBoc-MeLeu-OHDIEADMFRT285Fictional, based on typical yields
PyBOPH-MeAla-OtBuFmoc-MePhe-OHDIEADCM0 to RT492Fictional, based on typical yields
PyBrOPH-MeNle-OMeZ-MeVal-OHCollidineCH2Cl2RT1278Fictional, based on typical yields
BOP-ClH-MeOrn(Z)-OMeBoc-MeIle-OHDIEADMFRT688Fictional, based on typical yields

Note: The data in this table is illustrative and based on typical outcomes for similar reactions reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for HATU Coupling

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start preactivate_acid Pre-activate Carboxylic Acid (1.0 eq) with HATU (1.1-1.5 eq) in anhydrous DMF/DCM start->preactivate_acid neutralize_amine Neutralize this compound (1.0 eq) with DIEA (2.0-3.0 eq) in anhydrous DMF/DCM start->neutralize_amine combine Combine Activated Acid and Free Amine Solutions preactivate_acid->combine neutralize_amine->combine react Stir at Room Temperature (2-24 hours) combine->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: Workflow for HATU-mediated coupling of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions Solutions start Low Yield or Impurities? check_reagents Check Coupling Reagent (Potency, Freshness) start->check_reagents Yes racemization Racemization Suspected? start->racemization Yes incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction use_potent_reagent Use HATU, PyBOP, etc. check_reagents->use_potent_reagent check_base Check Base (Type, Equivalents) incomplete_reaction->check_base increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp double_coupling Perform Double Coupling incomplete_reaction->double_coupling use_diea_collidine Use DIEA/Collidine check_base->use_diea_collidine side_reactions Other Side Reactions? racemization->side_reactions lower_temp Lower Reaction Temperature racemization->lower_temp optimize_time Optimize Reaction Time side_reactions->optimize_time

Caption: Decision tree for troubleshooting this compound coupling.

References

How to prevent racemization of N-Me-Orn(Boc)-OMe.HCl during synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of N-Me-Orn(Boc)-OMe.HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization and other side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process that leads to the formation of an equimolar mixture of both enantiomers (D and L forms) of a chiral molecule from a single enantiomer. For this compound, the chiral center is the alpha-carbon. Racemization is a significant concern because the biological activity of peptides and other molecules is highly dependent on their specific three-dimensional structure. The presence of the D-enantiomer in a product intended to be the pure L-enantiomer can lead to a loss of potency, altered pharmacological properties, or undesired side effects. N-methylated amino acids like this compound are particularly prone to racemization during chemical synthesis.[1][2]

Q2: What is the primary mechanism of racemization for this compound during peptide coupling?

A2: The primary mechanism for racemization of N-acylated N-methylated amino acids during peptide coupling is through the formation of a highly reactive and planar oxazolonium ion intermediate. The presence of the N-methyl group prevents the formation of the less reactive oxazolone that is typical for non-methylated amino acids. This oxazolonium ion can be readily deprotonated at the alpha-carbon by a base, leading to a loss of stereochemical integrity. Subsequent reaction with an amine nucleophile can occur from either face of the planar intermediate, resulting in a mixture of D and L products.[3]

Q3: How does the hydrochloride salt of this compound affect the risk of racemization?

A3: this compound is supplied as a hydrochloride salt to improve its stability and handling.[4] However, during a coupling reaction, the protonated N-methylamino group must be deprotonated to the free amine for it to act as a nucleophile. This is typically achieved by adding a tertiary amine base. The choice and amount of this base are critical, as excess or a strongly basic, sterically unhindered base can promote the deprotonation of the alpha-carbon, thereby increasing the risk of racemization.[3][5] The presence of the resulting ammonium salt can also influence the reaction environment.[3]

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common issues encountered during the synthesis involving this compound.

Problem Potential Cause Recommended Solution
High levels of epimerization detected in the final product. Inappropriate choice of base: Strong and sterically unhindered bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can readily promote racemization.[6]Use a sterically hindered and weaker base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM). Use the minimum necessary amount of base to neutralize the hydrochloride and facilitate the reaction.[6][7]
Unsuitable coupling reagent: Many standard coupling reagents can cause significant racemization with sensitive N-methylated amino acids.[8]Employ coupling reagents known to minimize racemization for N-methylated amino acids, such as those that form amino acid chlorides in situ or specialized reagents like PyAOP or TSTU.[9][10][11] The addition of racemization suppressors is also crucial.
Ineffective racemization suppressor: Additives like HOBt or HOAt may not be sufficient to prevent racemization of highly susceptible N-methylated amino acids.[8]The addition of copper(II) chloride (CuCl₂) has been shown to be highly effective in suppressing racemization during the coupling of N-methylated amino acids, particularly when used with carbodiimide coupling reagents.[8][9]
Reaction conditions promoting racemization: High temperatures and the use of polar solvents can increase the rate of racemization.[3][12]Conduct the coupling reaction at a low temperature (e.g., 0 °C to room temperature). Choose a less polar solvent when feasible for the reaction.
Low coupling efficiency and yield. Steric hindrance: The N-methyl group can sterically hinder the approach of the coupling partner, leading to slower reaction rates and incomplete reactions.[10]Use highly efficient coupling reagents like HATU or PyAOP, which are known to be effective for sterically hindered couplings.[10] Increasing the reaction time or using microwave-assisted synthesis (with careful temperature control) can also improve yields.[7]
Reduced nucleophilicity of the N-methylamine: The electron-donating methyl group can slightly reduce the nucleophilicity of the secondary amine.Ensure complete deprotonation of the hydrochloride salt to the free amine before or during the coupling reaction.
Difficulty in deprotonating the hydrochloride salt without inducing racemization. In situ neutralization with a racemization-promoting base: The common practice of adding a tertiary amine to the reaction mixture for in situ deprotonation can lead to racemization.Consider a pre-neutralization step with a hindered base, followed by the addition of the coupling reagents. Alternatively, for solution-phase synthesis, methods for deprotonation using activated zinc dust have been reported to avoid the use of tertiary amine bases altogether.[5][8]

Quantitative Data on Racemization

The following table summarizes the extent of racemization observed for N-acylated N-methylated amino acids under various coupling conditions, based on studies of model peptides. While not specific to this compound, these data provide valuable insights into the relative effectiveness of different reagents and conditions.

N-Acyl-N-Methyl-Amino AcidCoupling ReagentBaseAdditiveSolventTemperature (°C)% D-Isomer (Racemization)Reference
Z-Ala-MeLeu-OHMixed Anhydride (iBuOCOCl)NMM-THF-1539[3]
Z-Ala-MeLeu-OHMixed Anhydride (iBuOCOCl)TEA-THF-1525[3]
Z-Ala-MeLeu-OHDCCITEA·HCl-CH₂Cl₂012[3]
Z-Ala-MeLeu-OHDCCI-HONSuTHF0<1[3]
Boc-Phe-MeAla-OHWSCIDIEA-DMFRT18.6[8]
Boc-Phe-MeAla-OHWSCIDIEAHOBtDMFRT11.2[8]
Boc-Phe-MeAla-OHWSCIDIEAHOAtDMFRT7.8[8]
Boc-Phe-MeAla-OH WSCI DIEA CuCl₂ DMF RT <0.5 [8]
Boc-Phe-MeAla-OHHATUDIEA-DMFRT6.5[8]
Boc-Phe-MeAla-OHHATUDIEACuCl₂DMFRT1.8[8]

Abbreviations: Z: Benzyloxycarbonyl, Boc: tert-Butoxycarbonyl, MeLeu: N-methylleucine, MeAla: N-methylalanine, DCCI: Dicyclohexylcarbodiimide, WSCI: Water-soluble carbodiimide (EDC), HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, NMM: N-Methylmorpholine, TEA: Triethylamine, DIEA: Diisopropylethylamine, HONSu: N-Hydroxysuccinimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, THF: Tetrahydrofuran, DMF: Dimethylformamide, RT: Room Temperature.

Experimental Protocol: Racemization-Free Coupling of an N-Protected Amino Acid to this compound

This protocol provides a detailed methodology for the coupling of an N-protected amino acid (e.g., Fmoc-AA-OH) to the N-methylamino group of this compound, designed to minimize racemization of the activated amino acid.

Materials:

  • This compound

  • N-Protected Amino Acid (e.g., Fmoc-Phe-OH)

  • Coupling Reagent (e.g., HATU)

  • Racemization Suppressor (e.g., HOAt, if not already part of the coupling reagent)

  • Sterically Hindered Base (e.g., 2,4,6-Collidine or N-Methylmorpholine)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Amine Component:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the sterically hindered base (e.g., 2,4,6-collidine, 1.1 equivalents) to the solution to neutralize the hydrochloride and generate the free amine.

    • Stir the solution at 0 °C for 15-30 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.05 equivalents) and a racemization suppressor like HOAt (1.05 equivalents, if not using HATU) in anhydrous DCM or DMF.

    • Cool this solution to 0 °C.

    • Add the coupling reagent (e.g., HATU, 1.05 equivalents) to this solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the pre-activated carboxylic acid solution from step 2 to the amine solution from step 1 at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 2 hours and then let it warm to room temperature.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.

  • Analysis for Racemization:

    • The optical purity of the product should be determined by a suitable analytical method, such as chiral HPLC or by NMR spectroscopy after conversion to a diastereomeric derivative.

Visualizations

Racemization_Mechanism cluster_0 N-Acyl-N-Me-Amino Acid cluster_1 Activation cluster_2 Cyclization cluster_3 Deprotonation/Reprotonation cluster_4 Nucleophilic Attack N_Acyl_N_Me_AA N-Acyl-N-Me-Amino Acid (L-configuration) Activated_Ester Activated Intermediate (e.g., with coupling reagent) N_Acyl_N_Me_AA->Activated_Ester Coupling Reagent Oxazolonium Planar Oxazolonium Ion Activated_Ester->Oxazolonium Intramolecular Cyclization Enolate Enolate Intermediate Oxazolonium->Enolate + Base - H⁺ L_Product L-Dipeptide Enolate->L_Product + Amine Nucleophile D_Product D-Dipeptide (Racemized) Enolate->D_Product + Amine Nucleophile

Caption: Racemization mechanism via an oxazolonium intermediate.

Troubleshooting_Workflow Start Start: Coupling Reaction with This compound Check_Racemization Analyze Product for Racemization Start->Check_Racemization High_Racemization High Racemization (>2%) Check_Racemization->High_Racemization Yes Low_Racemization Acceptable Racemization (<2%) Check_Racemization->Low_Racemization No Troubleshoot Troubleshooting Steps High_Racemization->Troubleshoot End End: Successful Synthesis Low_Racemization->End Change_Base Use Hindered Base (e.g., Collidine) Troubleshoot->Change_Base Change_Reagent Use Optimized Coupling Reagent (e.g., HATU) Troubleshoot->Change_Reagent Add_CuCl2 Add CuCl₂ as a Racemization Suppressor Troubleshoot->Add_CuCl2 Lower_Temp Lower Reaction Temperature Troubleshoot->Lower_Temp Change_Base->Start Change_Reagent->Start Add_CuCl2->Start Lower_Temp->Start

References

Troubleshooting poor solubility of N-Me-Orn(Boc)-OMe.HCl in organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions concerning the poor solubility of N-Me-Orn(Boc)-OMe.HCl in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a protected amino acid derivative in its hydrochloride salt form. Generally, amino acids are more soluble in water than in non-polar organic solvents.[1] The presence of the hydrochloride salt increases its polarity, which can enhance solubility in polar organic solvents compared to its free base form. The Boc (tert-butyloxycarbonyl) protecting group adds some non-polar character to the molecule. Therefore, a balance of polarity is required in the solvent choice.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on the solubility of similar compounds like N-Boc-L-lysine methyl ester hydrochloride, polar aprotic solvents and polar protic solvents are good starting points. Recommended solvents include:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

A related compound, N-Boc-L-lysine methyl ester hydrochloride, is known to be soluble in methanol and dimethylformamide.[2]

Q3: Why is my this compound not dissolving in the recommended solvents?

A3: Several factors can contribute to poor solubility, even in recommended solvents:

  • Purity of the compound: Impurities can significantly affect solubility.

  • Water content: The presence of water in either the compound or the solvent can alter solubility characteristics.

  • Temperature: Solubility is temperature-dependent.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

  • Concentration: You may be attempting to create a solution that is above the saturation point of the solvent.

Q4: Can I heat the mixture to improve solubility?

A4: Gentle heating can be an effective method to increase the solubility of many compounds. However, caution is advised as excessive heat can lead to the degradation of the compound. It is recommended to heat the mixture gradually while monitoring for any changes in color or the appearance of degradation products. The stability of Boc-protected amino acids can be compromised by high temperatures.

Q5: Are there any other physical methods to aid dissolution?

A5: Yes, sonication can be used to break down solid aggregates and enhance the interaction between the solute and the solvent, thereby accelerating dissolution. Vortexing or vigorous stirring can also be beneficial.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.

Initial Steps
  • Verify Solvent Polarity: Start with the recommended polar solvents: Methanol, Ethanol, DMF, or DMSO.

  • Check Compound Purity: Ensure the this compound you are using is of high purity.

  • Use Anhydrous Solvents: Traces of water can sometimes hinder dissolution in organic solvents. Try using anhydrous grade solvents.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed solvent_choice Select a Recommended Polar Solvent (MeOH, EtOH, DMF, DMSO) start->solvent_choice add_compound Add this compound to Solvent solvent_choice->add_compound observe Observe Solubility at Room Temperature add_compound->observe dissolved Fully Dissolved? observe->dissolved success Success: Solution Prepared dissolved->success Yes troubleshoot Apply Gentle Heating (e.g., 30-40 °C) dissolved->troubleshoot No dissolved_heat Dissolved? troubleshoot->dissolved_heat sonicate Apply Sonication dissolved_sonicate Dissolved? sonicate->dissolved_sonicate co_solvent Use a Co-Solvent System (e.g., DCM/MeOH, THF/MeOH) dissolved_co_solvent Dissolved? co_solvent->dissolved_co_solvent base_addition Consider Neutralization (for non-aqueous reactions) failure Failure: Re-evaluate experimental conditions or compound purity base_addition->failure dissolved_heat->success Yes dissolved_heat->sonicate No dissolved_sonicate->success Yes dissolved_sonicate->co_solvent No dissolved_co_solvent->success Yes dissolved_co_solvent->base_addition No

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Quantitative Solubility Data (Reference)

SolventSolubilityReference
Methanol (MeOH)Soluble[2]
Dimethylformamide (DMF)Soluble[2]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol is designed to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., Methanol, Ethanol, DMF, DMSO, Dichloromethane, Tetrahydrofuran)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 5 mg) and place it into a clean vial.

  • Add a measured volume of the test solvent (e.g., 0.5 mL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has not fully dissolved, proceed with the following troubleshooting steps sequentially: a. Gentle Heating: Place the vial in a warm water bath (30-40°C) for 5-10 minutes and vortex intermittently. b. Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Record your observations for each solvent, noting whether the compound is insoluble, partially soluble, or fully soluble.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent System

This protocol is useful when the compound is intended for a reaction where a single solvent is not effective.

Materials:

  • This compound

  • Primary polar solvent (e.g., Methanol or DMF)

  • Secondary, less polar co-solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the volumetric flask.

  • Add a small amount of the primary polar solvent (e.g., Methanol) in which the compound has some solubility.

  • Stir the mixture until the solid is fully wetted and a suspension is formed.

  • Slowly add the secondary co-solvent (e.g., DCM) dropwise while stirring continuously.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Once dissolved, add the remaining volume of the primary solvent to reach the final desired concentration and volume.

Logical Relationship of Factors Influencing Solubility

FactorsInfluencingSolubility Factors Influencing the Solubility of this compound Solubility Solubility of This compound Compound_Properties Compound Properties Solubility->Compound_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties External_Factors External Factors Solubility->External_Factors HCl_Salt Hydrochloride Salt (Increases Polarity) Compound_Properties->HCl_Salt Boc_Group Boc Protecting Group (Increases Non-Polar Character) Compound_Properties->Boc_Group Methyl_Ester Methyl Ester (Moderately Polar) Compound_Properties->Methyl_Ester N_Methyl N-Methyl Group (Slightly Increases Non-Polar Character) Compound_Properties->N_Methyl Polarity Polarity ('Like Dissolves Like') Solvent_Properties->Polarity Protic_Aprotic Protic vs. Aprotic (Hydrogen Bonding Capability) Solvent_Properties->Protic_Aprotic Co_Solvent Co-Solvent System (Tunable Polarity) Solvent_Properties->Co_Solvent Temperature Temperature (Generally Increases Solubility) External_Factors->Temperature Physical_Agitation Physical Agitation (Stirring, Sonication) External_Factors->Physical_Agitation

References

Technical Support Center: Synthesis of Peptides Containing N-methyl-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of peptides containing N-methyl-ornithine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing N-methyl-ornithine?

A1: The primary challenge in synthesizing peptides with N-methyl-ornithine is the steric hindrance caused by the N-methyl group on the peptide backbone. This steric bulk can lead to slow and incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences. Additionally, N-methylated peptides are prone to specific side reactions such as diketopiperazine formation and fragmentation during cleavage.

Q2: Which coupling reagents are most effective for incorporating N-methyl-ornithine?

A2: Due to steric hindrance, standard coupling reagents may be inefficient. More potent coupling reagents are recommended. Urionium/aminium salts like HATU, HCTU, and HBTU, as well as phosphonium salts like PyBOP and PyAOP, have shown greater success in coupling N-methylated amino acids.[1] The choice of reagent can significantly impact the coupling efficiency and final yield.

Q3: What protecting group strategy is recommended for N-methyl-ornithine?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), it is standard to use Fmoc for the α-amino group and a Boc (tert-butyloxycarbonyl) group for the side-chain amine of ornithine. This is represented as Fmoc-N-Me-Orn(Boc)-OH. The Boc group is stable during the basic conditions of Fmoc deprotection but is readily removed during the final acidic cleavage step.

Q4: How can I monitor the coupling efficiency of N-methyl-ornithine?

A4: Traditional ninhydrin (Kaiser) tests are ineffective for monitoring the coupling to a secondary amine like N-methyl-ornithine as they do not produce the characteristic blue color. Alternative tests such as the bromophenol blue test or the isatin test are recommended to qualitatively assess the presence of unreacted secondary amines.

Q5: What are common side reactions to watch for when synthesizing peptides with N-methyl-ornithine?

A5: Common side reactions include:

  • Diketopiperazine (DKP) formation: This is especially prevalent at the dipeptide stage.[1][2]

  • Fragmentation: Cleavage between consecutive N-methylated amino acid residues can occur during TFA treatment.[1]

  • Racemization: While less common with urethane-based protecting groups like Fmoc, it can still occur, especially with prolonged activation times or the use of strong bases.

  • Incomplete Deprotection/Coupling: The steric hindrance can lead to deletion sequences if reactions do not go to completion.[2]

Q6: How does the presence of N-methyl-ornithine affect the purification of the final peptide?

A6: Peptides rich in N-methylated amino acids can exhibit multiple conformations (cis/trans isomers of the amide bond), which may lead to broad or multiple peaks during RP-HPLC purification.[1] It is important to allow sufficient time for equilibration between conformers, which can sometimes be facilitated by gentle heating of the sample before injection or by altering the mobile phase composition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Peptide Incomplete coupling of N-methyl-ornithine due to steric hindrance.• Use a more potent coupling reagent such as HATU, HCTU, or PyBOP. • Perform a double coupling for the N-methyl-ornithine residue. • Increase the coupling time and/or temperature.
Aggregation of the growing peptide chain.• Switch to a solvent with better swelling properties like N-methylpyrrolidone (NMP). • Add chaotropic salts to the reaction mixture. • Synthesize on a low-substitution resin.[2]
Presence of Deletion Sequences in Mass Spectrometry Incomplete Fmoc deprotection or incomplete coupling.• For Fmoc deprotection, consider using DBU in the deprotection solution. • For coupling, refer to the solutions for "Low Yield of Final Peptide". • Monitor each step carefully using appropriate tests (e.g., bromophenol blue for coupling).
Multiple Peaks in HPLC Chromatogram Presence of deletion sequences or other impurities.• Optimize the coupling and deprotection steps to minimize side products.
Conformational isomers (cis/trans) of the N-methyl amide bond.[1]• Allow the purified fractions to stand at room temperature or gently warm to allow for conformational equilibration before re-analysis. • Optimize the HPLC gradient to improve the separation of closely eluting species.
Side Product with Mass Corresponding to Diketopiperazine Cyclization of the N-terminal dipeptide after Fmoc deprotection.[2]• If N-methyl-ornithine is the second residue, consider using a dipeptide building block to introduce the first two amino acids. • Use a 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[2]
Peptide Fragmentation During Cleavage Acid-catalyzed cleavage of the peptide backbone, particularly between two N-methylated residues.• Reduce the time of TFA cleavage to the minimum required for complete deprotection.[1] • Optimize the cleavage cocktail with appropriate scavengers.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for N-methyl-ornithine

Coupling ReagentClassRelative Reactivity for N-methylated Amino AcidsNotes
HATU Urionium/AminiumHighOften recommended for difficult couplings, including N-methylated residues. Can cause guanidinylation of the N-terminus if used in excess without pre-activation.
HCTU/TBTU Urionium/AminiumModerate to HighGenerally effective, but may be less efficient than HATU for highly hindered couplings.
PyBOP/PyAOP PhosphoniumHighHighly effective for sterically hindered couplings. PyAOP is often considered more reactive than PyBOP.[1]
COMU Urionium/AminiumHighA newer generation coupling reagent with high efficiency, comparable to HATU.
DCC/DIC with HOBt/HOAt CarbodiimideModerateGenerally less effective for N-methylated amino acids compared to urionium or phosphonium reagents. Prone to racemization and other side reactions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing N-methyl-ornithine using HATU

This protocol is for a standard Fmoc-SPPS on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-N-Me-Orn(Boc)-OH:

    • In a separate vial, dissolve Fmoc-N-Me-Orn(Boc)-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction using the bromophenol blue test. If the test is positive (blue/green), indicating incomplete coupling, continue the reaction or perform a second coupling.

    • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids. For standard amino acids, HCTU or other common coupling reagents can be used with shorter coupling times (30-60 minutes).

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail, for example, TFA/H₂O/TIS (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

sps_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 monitor Monitoring Test (e.g., Bromophenol Blue) wash2->monitor monitor->coupling Incomplete repeat_synthesis Repeat for Next Amino Acid monitor->repeat_synthesis Coupling Complete repeat_synthesis->deprotection Not Last AA final_cleavage Final Cleavage (TFA Cocktail) repeat_synthesis->final_cleavage Last AA purification RP-HPLC Purification final_cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_low_yield issue Issue: Low Peptide Yield cause1 Possible Cause 1: Incomplete Coupling of N-Me-Orn issue->cause1 cause2 Possible Cause 2: Peptide Aggregation issue->cause2 cause3 Possible Cause 3: Incomplete Fmoc Deprotection issue->cause3 solution1a Solution: Use Potent Coupling Reagent (HATU, PyBOP) cause1->solution1a solution1b Solution: Perform Double Coupling cause1->solution1b solution2a Solution: Use NMP as Solvent cause2->solution2a solution2b Solution: Use Low-Substitution Resin cause2->solution2b solution3a Solution: Increase Deprotection Time cause3->solution3a solution3b Solution: Add DBU to Piperidine Solution cause3->solution3b

Caption: Troubleshooting Logic for Low Peptide Yield.

References

Common pitfalls in the synthesis of N-methylated peptides and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these complex molecules. N-methylation is a key strategy for improving the pharmacokinetic properties of peptide drug candidates, but it introduces significant synthetic hurdles.[1][2] This guide will help you navigate these pitfalls and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methylated peptides so challenging?

A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen slows down the kinetics of the coupling reaction, making it difficult to form the peptide bond.[3] This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue.[4][5] This sluggish reaction rate can lead to incomplete couplings, lower yields, and an increased risk of side reactions.[3]

Q2: What are the main benefits of incorporating N-methylated amino acids into peptides?

A2: N-methylation offers several advantages for drug development. It can significantly enhance metabolic stability by protecting the peptide backbone from enzymatic degradation.[2][5] Additionally, it can improve oral bioavailability, increase receptor binding affinity and selectivity, and inhibit the formation of aggregates.[2][5][6] The conformational constraints imposed by the N-methyl group can also lock the peptide into a bioactive conformation.[7]

Q3: Which coupling reagents are most effective for N-methylated residues?

A3: Due to the steric hindrance, standard coupling reagents like HBTU and HCTU are often less effective.[5] More potent reagents are required. Phosphonium salts like PyAOP and PyBOP, especially when used with the additive HOAt, are highly recommended for difficult couplings involving N-methylated amino acids.[4][8] Uronium salts such as HATU are also very effective and can react faster with less epimerization.[5][8] For extremely hindered couplings, specialized reagents like PyBrOP and BOP-Cl may be necessary.[5][8][9]

Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A4: The traditional ninhydrin (Kaiser) test is unreliable for secondary amines like N-methylated residues, as it often produces a weak color change or no color at all. The bromophenol blue test is a more suitable alternative for monitoring the presence of the free amine on the resin.[5] A blue to green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.[5]

Q5: What are common side reactions during the synthesis and cleavage of N-methyl-rich peptides?

A5: Besides incomplete coupling, epimerization (racemization) of the preceding amino acid is a significant risk, especially under basic conditions with slow coupling partners.[10] During the final trifluoroacetic acid (TFA) cleavage step, side reactions can include the formation of diketopiperazines (DKPs), fragmentation between consecutive N-methylated residues, and the loss of an N-terminal acetylated N-methylamino acid.[4] The duration of the cleavage step can greatly influence the prevalence of these side reactions.[4]

Troubleshooting Guide

Problem: Low Yield or Purity of the Crude Peptide

The workflow below provides a logical approach to diagnosing issues related to low yield and purity.

Troubleshooting_Low_Yield Start Problem: Low Crude Yield / Purity CheckMass Does Mass Spec (MS) confirm the target mass? Start->CheckMass MassCorrect Target mass is the major peak CheckMass->MassCorrect Yes MassIncorrect Major peaks are not the target mass CheckMass->MassIncorrect No PurificationIssue Issue is likely purification. Optimize HPLC gradient and column chemistry. MassCorrect->PurificationIssue Deletion Deletion (-n*AA mass) Incomplete Coupling MassIncorrect->Deletion Modification Unexpected Mass? (e.g., +14, +16, +57) MassIncorrect->Modification SolveDeletion Solution: 1. Use a more potent coupling reagent (HATU, PyAOP). 2. Double couple the hindered residue. 3. Increase reaction time or temperature. 4. Use bromophenol blue test to confirm completion. Deletion->SolveDeletion SolveModification Possible Causes: - Side-chain reaction - Impurity in building blocks - Cleavage artifact - Dimethylation Solution: - Verify protecting group strategy. - Analyze reagents. - Optimize cleavage cocktail/time. Modification->SolveModification

Caption: Troubleshooting decision tree for low peptide yield/purity.

Problem: Epimerization / Racemization Detected

Q: My final product shows a diastereomeric impurity. What causes this and how can I prevent it?

A: Epimerization, the loss of stereochemical integrity at the α-carbon, is a major concern, particularly for the residue being activated for coupling to the N-methyl amine. The risk increases with slow coupling reactions under basic conditions, as the activated amino acid has more time to racemize via oxazolone formation.[10][11]

Solutions:

  • Optimize Coupling Chemistry : Use coupling reagent systems known to suppress racemization. The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective.[10][11] Using a diisopropylcarbodiimide (DIC)/HOAt system in non-basic conditions can prevent epimerization.[10] The simultaneous use of CuCl₂ with HOBt and a carbodiimide has also been reported to eliminate racemization, even when coupling to an N-methyl amino acid.[8][12]

  • Base Selection : The choice of base is critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are standard, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) may produce less racemization.[11]

  • Temperature Control : Lowering the reaction temperature can help suppress the rate of epimerization.[13]

Problem: Difficulty Coupling an N-Methylated Amino Acid

Q: My coupling reaction is incomplete even after extended reaction times. What should I do?

A: This is the classic issue of steric hindrance.[3] If a standard potent coupling reagent like HATU is already in use, several strategies can be employed.

Solutions:

  • Double Coupling : After the first coupling, filter, wash, and repeat the coupling step with a fresh solution of activated amino acid.[14]

  • Increase Equivalents : Use a higher excess of the amino acid and coupling reagents (e.g., increase from 4 to 6 equivalents).

  • Microwave Assistance : Microwave-assisted peptide synthesis can significantly accelerate coupling rates for sterically hindered residues and reduce aggregation.[6][14][15]

  • Solvent Choice : While DMF is the most common solvent, N-methylpyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[16]

  • Pre-activation : Ensure the carboxylic acid is fully activated before adding it to the resin. A 5-minute pre-activation of the amino acid with the coupling reagent and base is a common practice.[5]

Data and Protocols

Table 1: Comparison of Coupling Reagents for N-Methylated Peptides
Coupling ReagentClassKey AdvantagesCommon AdditiveNotes
HATU Uronium SaltFast reaction rates, low epimerization.[8] Highly effective for N-methyl residues.[5][9]None requiredMost commonly recommended for difficult couplings.
HCTU / HBTU Uronium SaltEfficient for standard couplings.HOBtGenerally less effective than HATU for hindered N-methyl couplings.[5][8]
PyAOP / PyBOP Phosphonium SaltHighly effective, especially for coupling N-methyl to N-methyl residues.[4][8]HOAtHOAt is crucial for enhancing reactivity and reducing racemization.[4]
PyBrOP Phosphonium SaltMore reactive than PyBOP. Used for extremely difficult couplings.[8][9]None requiredHigh reactivity can increase the risk of racemization with prolonged couplings.[9]
DIC CarbodiimideCost-effective.HOAt, HOBt, OxymaWhen combined with HOAt, provides a non-basic condition that minimizes epimerization.[10]
BOP-Cl Phosphonium-basedUseful for hindered couplings where other reagents fail.[5][8]None requiredA specialized reagent for particularly challenging sequences.
Experimental Protocol: Standard SPPS Coupling Cycle for an N-Methylated Amino Acid

This protocol outlines a general procedure for a manual solid-phase peptide synthesis (SPPS) coupling cycle using HATU.

Workflow_SPPS Swell 1. Resin Swelling Deprotect 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Activate 4. Amino Acid Activation (Fmoc-N-Me-AA-OH, HATU, DIEA) ~5 min pre-activation Wash1->Activate Couple 5. Coupling (Add activated mixture to resin) 1-2 hours Activate->Couple Wash2 6. DMF Wash Couple->Wash2 Monitor 7. Monitoring (Bromophenol Blue Test) Wash2->Monitor Complete Complete Monitor->Complete Yellow Recouple Incomplete: Repeat Steps 4-6 Monitor->Recouple Blue/Green NextCycle Start Next Cycle Complete->NextCycle Recouple->Activate

Caption: Standard workflow for an N-methyl amino acid coupling cycle in SPPS.

Methodology:

  • Resin Preparation : Start with the resin-bound peptide bearing a free N-terminal amine. If starting the synthesis, ensure the resin is properly swelled in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.[14]

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation : In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.), HATU (4 eq.), and a hindered base like DIEA (8 eq.) in DMF. Allow this mixture to pre-activate for 5 minutes at room temperature.[5]

  • Coupling : Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.[5][14]

  • Monitoring : Remove a small sample of resin beads, wash them with methanol, and perform the bromophenol blue test.[5]

    • If the beads and solution are yellow , the coupling is complete. Proceed to step 7.

    • If the beads or solution are blue or green , the coupling is incomplete. Filter the resin, wash with DMF, and perform a second coupling (recouple) by repeating steps 4 and 5.[5]

  • Final Wash : Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Analytical Techniques for Quality Control

Verifying the identity and purity of the final N-methylated peptide is crucial. A combination of analytical techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is essential for assessing peptide purity and detecting impurities. Reversed-phase HPLC (RP-HPLC) is the most common method.[17][18][19]

  • Mass Spectrometry (MS) : MS is the gold standard for confirming the molecular weight of the desired peptide and identifying impurities based on their mass-to-charge ratio.[17][20] LC-MS/MS can be used to confirm the peptide sequence through fragmentation analysis.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the 3D structure and confirming the conformation of the peptide, which can be influenced by N-methylation.[17][18] It is also effective at distinguishing between isomers.[18]

References

Technical Support Center: Purification of Peptides Synthesized with N-Me-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides synthesized using N-Me-Orn(Boc)-OMe.HCl.

Troubleshooting Guides

Problem 1: Low Crude Peptide Purity After Cleavage and Precipitation

Symptoms:

  • Analytical HPLC of the crude product shows a complex mixture with no major product peak.

  • The desired mass is present in the crude mixture as a minor component upon LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Incomplete Coupling of this compound 1. Double couple the this compound residue. 2. Use a more potent coupling reagent combination such as HATU/DIPEA or HCTU/DIPEA . 3. Increase the coupling time to 2-4 hours.N-methylated amino acids are sterically hindered, which can lead to slower and less efficient coupling reactions. Stronger activation and longer reaction times can improve coupling efficiency.
Aggregation of the Growing Peptide Chain 1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. 2. Perform couplings at an elevated temperature (e.g., 50°C). 3. Incorporate psi-proline dipeptides or other disruption elements in the sequence if possible.Hydrophobic sequences, especially those containing N-methylated residues, are prone to aggregation, which can hinder reagent access.[1] Chaotropic agents or elevated temperatures can disrupt secondary structures and improve solvation.
Side Reactions During Boc Deprotection 1. Ensure the use of a scavenger cocktail (e.g., TFA/TIS/H₂O/DODT ) during the final cleavage. 2. For Boc deprotection of the Orn side chain during synthesis, use a milder acid treatment (e.g., lower concentration of TFA in DCM) and monitor the reaction carefully.The Boc group on the ornithine side chain can be sensitive to repeated acid treatments. Scavengers are crucial to prevent side reactions with reactive species generated during cleavage.
Deletion Sequences 1. Ensure complete Fmoc deprotection before coupling the next amino acid. 2. Use a capping step (e.g., with acetic anhydride) after the coupling of N-Me-Orn to block any unreacted amino groups.Incomplete deprotection or coupling leads to the formation of deletion sequences, which can be difficult to separate from the desired peptide.[2]

Experimental Workflow for Troubleshooting Low Crude Purity

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis & Troubleshooting start Start Synthesis deprotection Fmoc Deprotection start->deprotection coupling Coupling of This compound capping Capping (Optional) coupling->capping deprotection->coupling capping->deprotection Next cycle cleavage Cleavage from Resin capping->cleavage precipitation Precipitation cleavage->precipitation hplc_ms Crude Analysis (HPLC/LC-MS) precipitation->hplc_ms low_purity Low Purity? hplc_ms->low_purity incomplete_coupling Incomplete Coupling? low_purity->incomplete_coupling Yes good_purity Proceed to Purification low_purity->good_purity No aggregation Aggregation? incomplete_coupling->aggregation No optimize_coupling Optimize Coupling: - Double couple - Stronger reagents - Increase time incomplete_coupling->optimize_coupling Yes side_reactions Side Reactions? aggregation->side_reactions No change_solvent Change Solvent: - NMP/DMSO - Increase Temp aggregation->change_solvent Yes optimize_cleavage Optimize Cleavage: - Scavengers side_reactions->optimize_cleavage Yes side_reactions->good_purity No

Caption: Troubleshooting workflow for low crude peptide purity.

Problem 2: Difficulty in Separating the Target Peptide from Impurities by RP-HPLC

Symptoms:

  • Co-elution of the target peptide with one or more impurities.

  • Broad peak shape for the target peptide.

  • Presence of closely eluting peaks with the same mass (potential diastereomers).

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Suboptimal HPLC Gradient 1. Decrease the gradient slope around the elution time of the target peptide (e.g., from 1%/min to 0.5%/min). 2. Experiment with different organic modifiers (e.g., methanol or isopropanol in place of or in addition to acetonitrile).A shallower gradient increases the resolution between closely eluting species.[3] Different organic modifiers can alter the selectivity of the separation.
Formation of Diastereomers 1. Optimize coupling conditions to minimize racemization (e.g., use of additives like Oxyma or Cl-HOBt). 2. Employ a longer HPLC column or a column with a different stationary phase (e.g., C8 instead of C18) to improve separation. 3. Vary the column temperature.Racemization during synthesis can lead to diastereomers that are challenging to separate.[2] Modifying HPLC parameters can enhance the resolution of these closely related species.
Ion Pairing Issues 1. Ensure consistent use of an ion-pairing agent like Trifluoroacetic acid (TFA) at a concentration of 0.1% in both mobile phases. 2. Consider using a different ion-pairing agent such as formic acid for better MS compatibility or perfluorinated carboxylic acids for enhanced retention of basic peptides.Ion-pairing agents are crucial for good peak shape and retention of peptides in RP-HPLC.
Secondary Structure Formation on Column 1. Increase the column temperature (e.g., to 40-60°C). 2. Add a small percentage of an organic solvent like isopropanol to the mobile phase.On-column folding can lead to broad peaks. Higher temperatures and certain organic modifiers can disrupt these structures.

Experimental Protocol: Optimized HPLC Purification

  • Analytical Method Development:

    • Column: C18, 3.5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Gradient: Start with a broad screening gradient (e.g., 5-95% B over 30 min). Based on the retention time of the target peptide, design a shallower gradient around that point (e.g., increase B by 0.5% per minute).

  • Preparative Purification:

    • Column: C18, 5-10 µm, 21.2 x 250 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 18-20 mL/min.

    • Loading: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A.

    • Gradient: Scale up the optimized analytical gradient.

    • Fraction Collection: Collect fractions across the main peak and analyze by analytical HPLC and MS to identify the purest fractions.

Logical Diagram for HPLC Optimization

G start Poor HPLC Separation coelution Co-elution? start->coelution broad_peak Broad Peak? coelution->broad_peak No shallow_gradient Decrease Gradient Slope coelution->shallow_gradient Yes diastereomers Diastereomers Suspected? broad_peak->diastereomers No increase_temp Increase Column Temp. broad_peak->increase_temp Yes change_column Try Different Column diastereomers->change_column Yes optimize_synthesis Optimize Synthesis to Reduce Racemization diastereomers->optimize_synthesis good_separation Good Separation shallow_gradient->good_separation change_modifier Change Organic Modifier increase_temp->good_separation change_column->good_separation optimize_synthesis->start

Caption: Decision tree for optimizing HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing peptides with this compound?

A1: Common impurities include:

  • Deletion peptides: Resulting from incomplete coupling of the sterically hindered N-methylated ornithine.[2]

  • Peptides with incomplete Boc deprotection: The Boc group on the ornithine side chain may not be fully removed during synthesis, leading to a protected impurity.

  • Diastereomers: Racemization can occur during the activation and coupling of the N-Me-Orn residue.

  • Oxidation products: If other sensitive amino acids like methionine or tryptophan are present in the sequence.

  • Acetylated peptides: If capping is used with acetic anhydride and the N-terminal Fmoc group is prematurely removed.

Q2: What are the expected purification yields and final purities for peptides containing N-Me-Orn?

A2: Purification yields and final purities are highly sequence-dependent. However, based on data for other N-methylated peptides, the following can be expected:

Parameter Typical Range Notes
Crude Purity 20-70%Highly dependent on the success of the synthesis. Lower purities are common with multiple N-methylated residues.
Purification Yield 10-40%N-methylated peptides can be more challenging to purify, potentially leading to lower recovery.
Final Purity >95%Achievable with optimized HPLC conditions. For therapeutic applications, >98% is often required.

Q3: How does the N-methylation on the ornithine affect the peptide's behavior during purification?

A3: N-methylation introduces several changes:

  • Increased hydrophobicity: The methyl group increases the non-polar character of the peptide, generally leading to longer retention times in RP-HPLC.

  • Conformational effects: N-methylation can restrict the peptide backbone's flexibility, which can sometimes lead to multiple conformations that appear as broad or multiple peaks in HPLC.[4]

  • Steric hindrance: This can make the peptide less prone to enzymatic degradation, which is a desirable therapeutic property, but does not directly impact purification by HPLC.

Q4: Are there any specific considerations for the Boc deprotection of the N-Me-Orn side chain?

A4: Yes. While the Boc group is generally robust, repeated exposure to acidic conditions for Fmoc deprotection can lead to some premature cleavage of the side-chain Boc group. During the final cleavage with a strong acid like TFA, the deprotection should be complete. If you suspect incomplete side-chain deprotection, you can extend the cleavage time or use a stronger acid cocktail, always with appropriate scavengers.

Q5: Can I use mass spectrometry to confirm the presence of the N-methyl group on the ornithine residue?

A5: Absolutely. High-resolution mass spectrometry is essential to confirm the correct mass of the final peptide. The addition of a methyl group to the ornithine residue will result in a mass increase of 14.01565 Da compared to a peptide with an unmodified ornithine. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the N-methylation on the ornithine residue.

References

Validation & Comparative

A Researcher's Guide: Comparing N-Me-Orn(Boc)-OMe.HCl and H-Orn(Boc)-OMe.HCl in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the field of peptide therapeutics, minor structural modifications can lead to profound changes in biological activity and pharmacokinetic profiles. The strategic N-methylation of the peptide backbone is a key modification used to enhance drug-like properties. This guide provides a detailed comparison of incorporating an N-methylated ornithine building block, N-Me-Orn(Boc)-OMe.HCl , versus its non-methylated counterpart, H-Orn(Boc)-OMe.HCl , into a peptide sequence. We will explore the resulting effects on peptide activity, stability, and conformation, supported by representative data and detailed experimental protocols.

Structural Differences and Their Implications

The primary difference between the two building blocks is the substitution of a methyl group for a hydrogen on the α-amide nitrogen of the ornithine residue. While seemingly minor, this change has significant stereoelectronic consequences for the resulting peptide.

  • Hydrogen Bonding: N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This can disrupt secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding.

  • Conformational Restriction: The methyl group introduces steric hindrance, which restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This leads to a more rigid and conformationally constrained peptide.[1]

Caption: Structural comparison of a standard vs. N-methylated amide bond.

Comparative Analysis of Peptide Properties

The incorporation of an N-methylated residue can drastically alter a peptide's performance. The choice between using this compound and H-Orn(Boc)-OMe.HCl involves a trade-off, typically between biological potency and pharmacokinetic stability.

PropertyPeptide with H-Orn (Parent Peptide)Peptide with N-Me-Orn (N-Methylated Analog)Rationale & References
Receptor Binding Affinity Generally higher, if the amide N-H is a key hydrogen bond donor for receptor interaction.Can be lower, maintained, or occasionally higher. Activity may decrease if the N-H is critical for binding or if the induced conformation is inactive.[2][3]
Enzymatic Stability Susceptible to degradation by proteases (e.g., trypsin, chymotrypsin) that recognize and cleave at the peptide bond.Significantly more resistant to proteolytic degradation due to the steric hindrance of the N-methyl group preventing enzyme binding.[4][5][6][7]
Cell Permeability Lower, due to higher polarity and the presence of hydrogen bond donors that must be stripped for membrane transit.Generally enhanced. N-methylation increases lipophilicity and can mask backbone hydrogen bonds, favoring passive diffusion across cell membranes.[2][8]
Oral Bioavailability Typically very low due to poor intestinal permeability and rapid enzymatic degradation.Often improved. The combination of increased stability and enhanced permeability can lead to higher oral bioavailability.[8][9]
Conformational Flexibility Higher. The peptide can adopt a wider range of conformations in solution.Lower. The backbone is more rigid, which can be advantageous for "locking in" a bioactive conformation but detrimental if it favors an inactive one.[1]
Synthesis Considerations Standard solid-phase peptide synthesis (SPPS) coupling conditions are effective.Coupling can be more challenging due to the steric bulk of the N-methyl group. May require stronger coupling reagents (e.g., HATU) and longer reaction times.[10]
Illustrative Experimental Data

To contextualize the effects of N-methylation, the following table presents hypothetical but representative data for a parent peptide ("Peptide-Orn") and its N-methylated analog ("Peptide-N-Me-Orn").

PeptideReceptor Binding Affinity (Kᵢ, nM)Serum Stability (t½, min)
Peptide-Orn5.215
Peptide-N-Me-Orn45.8240

This data illustrates a common outcome where N-methylation decreases binding affinity (higher Kᵢ) but dramatically increases metabolic stability (longer half-life).

Experimental Protocols

Detailed methodologies are crucial for accurately assessing and comparing peptide candidates.

A. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a target peptide on a solid support resin.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (H-Orn-OMe.HCl):

    • Activate the Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) by dissolving it (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Confirm completion with a Kaiser test. Wash the resin with DMF.

  • Amino Acid Coupling (N-Me-Orn-OMe.HCl):

    • Note: Coupling N-methylated amino acids is often slower.

    • Activate Fmoc-N-Me-Orn(Boc)-OH (3 eq.) using a stronger coupling agent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add to the resin and allow to react for 4-6 hours, or until a completion test (e.g., Chloranil test) is negative. Double coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

B. In Vitro Serum Stability Assay

This assay measures the peptide's half-life in the presence of serum proteases.[11]

  • Preparation: Prepare a stock solution of the purified peptide (1 mg/mL) in sterile water or buffer.

  • Incubation:

    • Mix the peptide solution with fresh human or rat serum to a final peptide concentration of 100 µM (a 1:1 v/v mix is common).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation by adding the aliquot to a quenching solution, such as 10% trichloroacetic acid (TCA) or a cold organic solvent mixture (e.g., acetonitrile with 1% TFA).[12]

  • Protein Precipitation: Vortex the quenched sample and incubate on ice for 15 minutes to precipitate serum proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

C. Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of the peptide for its target receptor.[13][14]

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind the receptor with high affinity.

    • Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).

    • Unlabeled competitor peptides (Peptide-Orn and Peptide-N-Me-Orn) at various concentrations.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a fixed concentration, typically at or below its Kₑ), and receptor membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, receptor membranes, and a high concentration of an unlabeled reference ligand to saturate the receptors.

    • Competitive Binding: Add assay buffer, radioligand, receptor membranes, and serial dilutions of the competitor peptide.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). The filters trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow and Decision Logic

The process of evaluating these modified peptides follows a logical progression from synthesis to detailed characterization.

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Characterization cluster_decision Decision Point cluster_outcome Outcome s1 Synthesize Parent Peptide (H-Orn) purify RP-HPLC Purification & Mass Spec Verification s1->purify s2 Synthesize N-Me Analog (N-Me-Orn) s2->purify bind Receptor Binding Assay (Determine Ki) purify->bind Test Both Peptides stabil Serum Stability Assay (Determine t½) purify->stabil d1 Analyze Data: Potency vs. Stability Trade-off bind->d1 stabil->d1 o1 High Potency, Low Stability d1->o1 Parent Peptide Better o2 Acceptable Potency, High Stability d1->o2 N-Me Analog Better (Lead Candidate) o3 Low Potency, Low Stability d1->o3 Both Unsuitable

References

N-Methylated Ornithine Peptides: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide-based therapeutics. Among these, N-methylation of ornithine residues, facilitated by precursors like N-Me-Orn(Boc)-OMe.HCl, presents a compelling strategy to enhance the biological performance of peptides. This guide provides a comparative analysis of peptides synthesized with N-methylated ornithine versus their non-methylated counterparts, supported by experimental data and detailed protocols.

The introduction of a methyl group to the alpha-amino group of an ornithine residue within a peptide sequence can profoundly influence its pharmacological properties. This modification sterically hinders enzymatic degradation, thereby increasing the peptide's proteolytic stability and prolonging its half-life in biological systems. Furthermore, N-methylation can induce conformational changes that may lead to altered receptor binding affinities and specificities, potentially converting an agonist into an antagonist or vice versa, or enhancing its potency.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies on a single peptide sequence containing either ornithine or N-methyl-ornithine are not extensively available in the public literature, the effects of N-methylation on peptide stability and activity are well-documented. Based on analogous studies with other amino acids, we can infer the expected improvements. For instance, studies on oncocin-derived peptides have demonstrated that strategic amino acid substitutions can significantly enhance stability against proteolysis.

To illustrate the potential impact of such modifications, the following table presents data from a study on the stability of oncocin analogs in commercial mouse serum. While this study does not include N-methyl-ornithine, it clearly demonstrates the significant increase in stability achieved by substituting a proteolytically labile arginine residue with ornithine and D-arginine. It is anticipated that N-methylation of ornithine would offer a similar, if not greater, degree of stabilization.

PeptideSequence% Intact after 1h in Commercial Serum
Onc18VDKPPYLPRPRPPRRIYNR-NH₂12 ± 1
Onc72VDKPPYLPRPRPPROIYNO-NH₂Not specified, but reported half-life of 3h
Onc112VDKPPYLPRPRPPRrIYNr-NH₂> 98

Data adapted from Knappe et al., 2017. Note: 'O' denotes L-ornithine and 'r' denotes D-arginine.

The dramatic increase in stability for Onc112, which incorporates D-arginine, highlights the effectiveness of backbone modification in preventing enzymatic cleavage. N-methylation of ornithine would similarly disrupt the recognition sites for many common proteases.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis of N-methylated peptides and the assessment of their biological activity are provided below.

Solid-Phase Peptide Synthesis (SPPS) of an N-Methyl-Ornithine Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide containing an N-methyl-ornithine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-N-Me-Orn(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water

  • Acetonitrile

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • N-Methyl-Ornithine Coupling:

    • For the coupling of Fmoc-N-Me-Orn(Boc)-OH, extend the coupling time to 4 hours or use a more potent coupling reagent like HATU/DIPEA if necessary due to steric hindrance.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Proteolytic Stability Assay

This protocol describes a general method to compare the stability of an N-methylated ornithine peptide with its non-methylated counterpart in the presence of a protease.

Materials:

  • Synthesized peptides (N-methylated and non-methylated versions)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the peptides in the assay buffer.

    • In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution at 37°C.

    • Include a control sample for each peptide without the protease.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the time 0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life for each peptide.

Visualizing the Impact of N-Methylation

The synthesis and subsequent evaluation of N-methylated peptides follow a logical workflow. The diagram below illustrates the key steps from peptide design to the comparative analysis of biological activity.

Workflow for Comparative Analysis of N-Methylated Peptides cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Peptide_Design Peptide Design (Orn vs. N-Me-Orn) SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Peptide_Design->SPPS Sequence Information Purification_Characterization Purification (RP-HPLC) & Characterization (MS) SPPS->Purification_Characterization Crude Peptide Proteolytic_Stability Proteolytic Stability Assay (e.g., with Trypsin or Serum) Purification_Characterization->Proteolytic_Stability Purified Peptides Receptor_Binding Receptor Binding Assay (e.g., Radioligand Binding) Purification_Characterization->Receptor_Binding Purified Peptides Functional_Assay Functional Assay (e.g., cAMP accumulation) Purification_Characterization->Functional_Assay Purified Peptides Data_Analysis Comparative Data Analysis (IC50, Ki, Half-life) Proteolytic_Stability->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for the synthesis and comparative evaluation of ornithine-containing peptides.

The decision to incorporate N-methylated ornithine into a peptide therapeutic is a strategic one, aimed at overcoming the inherent limitations of native peptides. The enhanced proteolytic stability and potential for modulated receptor interactions make it a valuable tool in the arsenal of peptide drug developers. The provided protocols and workflow offer a foundational framework for researchers to explore the benefits of this modification in their own peptide candidates. Further investigation into specific peptide sequences will undoubtedly yield a wealth of comparative data, solidifying the role of this compound and similar reagents in the future of peptide-based medicine.

Confirming N-Methyl-Ornithine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified amino acid incorporation, such as N-methyl-ornithine, into peptides and proteins is critical for understanding biological function and ensuring therapeutic efficacy. This guide provides an objective comparison of mass spectrometry-based approaches with alternative analytical methods, supported by experimental data and detailed protocols.

Executive Summary

Mass spectrometry (MS) stands out as the premier analytical technique for confirming the incorporation of N-methyl-ornithine due to its high sensitivity, specificity, and ability to provide detailed structural information, including the precise location of the modification. While alternative methods like Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, they generally lack the comprehensive capabilities of mass spectrometry for this specific application. This guide delves into a detailed comparison of these techniques, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Mass Spectrometry Analysis

Mass spectrometry is the cornerstone for identifying and characterizing post-translationally modified proteins and peptides. Both bottom-up and top-down proteomic strategies can be employed to confirm the incorporation of N-methyl-ornithine.

Bottom-Up Proteomics Approach

In the bottom-up approach, the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of N-methyl-ornithine results in a characteristic mass shift in the peptide. The mass of an ornithine residue is 114.0793 g/mol , and the addition of a methyl group increases this by 14.0157 g/mol . This mass shift can be readily detected in a high-resolution mass spectrometer.

Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the peptide ions are fragmented to produce a spectrum of product ions. The fragmentation pattern provides sequence information and pinpoints the exact location of the N-methyl-ornithine residue.

Comparison of Fragmentation Methods: CID vs. ETD

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are two common fragmentation techniques used in MS/MS.

  • Collision-Induced Dissociation (CID): This technique involves the acceleration of peptide ions and their collision with an inert gas. CID is robust and effective for sequencing many peptides. However, for peptides containing labile modifications, CID can sometimes lead to the loss of the modification, making site localization challenging. In the case of N-methylated peptides, CID can be effective, but the fragmentation pattern may be complex.[1]

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, leading to fragmentation along the peptide backbone while often preserving post-translational modifications.[2] This makes ETD particularly advantageous for localizing labile modifications. For N-methylated peptides, ETD can provide clearer fragmentation spectra with better sequence coverage compared to CID, especially for peptides with higher charge states.[1][3]

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsc- and z-ions
Preservation of PTMs Can be prone to neutral loss of modificationsGenerally preserves labile modifications
Peptide Charge State Most effective for 2+ and 3+ charged peptidesMore effective for peptides with higher charge states (≥3+)
Sequence Coverage Can be extensive, but may have gapsOften provides more complete sequence coverage, especially for longer peptides
Speed Faster acquisition timesSlower acquisition times
Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing N-Methyl-Ornithine

1. Protein Digestion:

  • Reduce disulfide bonds in the protein sample with dithiothreitol (DTT).

  • Alkylate cysteine residues with iodoacetamide.

  • Digest the protein with a protease such as trypsin or chymotrypsin overnight at 37°C.

2. Liquid Chromatography (LC) Separation:

  • Load the digested peptide mixture onto a reverse-phase C18 column.

  • Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

3. Mass Spectrometry (MS) and MS/MS Analysis:

  • Perform MS analysis on an Orbitrap or other high-resolution mass spectrometer.

  • Acquire full scan MS spectra to identify the precursor ion corresponding to the peptide containing N-methyl-ornithine (identified by its specific m/z).

  • Isolate the precursor ion and subject it to fragmentation using both CID and ETD.

  • Analyze the resulting MS/MS spectra to confirm the peptide sequence and localize the N-methyl-ornithine residue.

Mass Spectrometry Workflow for N-Methyl-Ornithine Confirmation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein containing N-methyl-ornithine Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID and/or ETD) Isolation->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 DatabaseSearch Database Search & Sequence Identification MS2->DatabaseSearch PTM_Localization PTM Localization DatabaseSearch->PTM_Localization Confirmation Confirmation of N-methyl-ornithine PTM_Localization->Confirmation Simplified Biosynthetic Pathway Involving Ornithine Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate entC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB entB, entA Precursor Siderophore Precursor DHB->Precursor L_Ornithine L-Ornithine N_Methyl_Ornithine N-Methyl-Ornithine L_Ornithine->N_Methyl_Ornithine N-methyltransferase N_Methyl_Ornithine->Precursor Siderophore Siderophore (e.g., containing N-methyl-ornithine derivative) Precursor->Siderophore NRPS

References

Comparative study of different N-methylated amino acids in peptide design.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide sequences represents a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. This guide provides a comparative analysis of different N-methylated amino acids, summarizing their impact on critical peptide properties such as proteolytic stability, cell permeability, and receptor binding affinity. The information presented herein is supported by experimental data to aid researchers in the rational design of novel peptide therapeutics.

Impact of N-Methylation on Peptide Properties

N-methylation, the substitution of the amide proton with a methyl group, imparts significant conformational constraints on the peptide backbone. This seemingly minor modification can lead to profound changes in a peptide's biological activity and pharmacokinetic profile. The key advantages of incorporating N-methylated amino acids include:

  • Enhanced Proteolytic Stability: N-methylation protects the amide bond from cleavage by proteases, leading to a longer in vivo half-life.[1][2]

  • Improved Membrane Permeability: The reduction in hydrogen bonding capacity and the introduction of lipophilicity can enhance a peptide's ability to cross cell membranes.[1]

  • Modulation of Receptor Affinity and Selectivity: By altering the peptide's conformation, N-methylation can fine-tune its binding to specific biological targets, sometimes converting an agonist into an antagonist.[3]

  • Increased Solubility: The disruption of intermolecular hydrogen bonding can lead to improved solubility of hydrophobic peptides.[3]

Comparative Data of N-Methylated Amino Acids

The choice of which N-methylated amino acid to incorporate can have a differential impact on a peptide's properties. While comprehensive head-to-head comparative data for all N-methylated amino acids within a single peptide scaffold is limited in the public domain, the following tables summarize available data on the effects of N-methylation on stability and permeability.

Table 1: Proteolytic Stability of N-Methylated Peptides

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
Ac-Ala-Ala -Ala-NHMeUnmodifiedPronase< 5 min-F. S. Nandel et al., 2013
Ac-Ala-NMeAla -Ala-NHMeN-Methyl-AlaninePronase> 24 h> 288F. S. Nandel et al., 2013
KKVVVFKVKVKFKKUnmodifiedSerum--Hong et al., 1999
KKVVV(NMe) FKVKVKFKKN-Methyl-ValineSerumIncreased-[4]
DhHP-6UnmodifiedSerum--Dong et al., 2012
DhHP-6 (tri-N-methylated)Tri-N-methylatedSerumSignificantly Increased-[4]

Table 2: Permeability of N-Methylated Cyclic Hexapeptides

PeptideNumber of N-Methyl GroupsPosition of N-Methyl Group(s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
c(Ala-D-Ala-Ala-Ala-Ala-Ala)0-< 1Ovadia et al., 2011
c(Ala-D-Ala-Ala-NMeAla -Ala-Ala)1412.5Ovadia et al., 2011
c(Ala-D-Ala-NMeAla -Ala-Ala-Ala)131.5Ovadia et al., 2011
c(NMeAla -D-Ala-Ala-Ala-Ala-Ala)11< 1Ovadia et al., 2011
c(Ala-D-Ala-NMeAla -NMeAla -Ala-Ala)23, 415.2Ovadia et al., 2011
c(NMeAla -D-Ala-NMeAla -Ala-Ala-Ala)21, 3< 1Ovadia et al., 2011

Experimental Protocols

Protease Stability Assay (In Vitro)

This protocol outlines a general procedure for assessing the stability of peptides in the presence of a protease, such as trypsin.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Trypsin solution (e.g., 1 mg/mL in 50 mM acetic acid)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and digestion buffer. The final peptide concentration should be within the detectable range of the HPLC.

  • Initiation of Digestion: Add the trypsin solution to the reaction mixture to a final protease-to-peptide ratio of 1:20 to 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA) to the aliquot.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the percentage of the remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½).

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)

  • Test peptide solution

  • Lucifer yellow solution (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test peptide solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.

  • Quantification: Analyze the concentration of the test peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

p53-MDM2 Interaction Pathway

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control.[4][5] Disruption of this interaction can lead to the reactivation of p53 and apoptosis in cancer cells. N-methylated peptides have been designed to inhibit this protein-protein interaction.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with N-Methylated Peptide Inhibitor p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasomal_Degradation Proteasomal_Degradation p53->Proteasomal_Degradation Leads to Ubiquitination Ubiquitination MDM2->Ubiquitination Promotes Ubiquitination->p53 Tags p53 N_Methyl_Peptide N_Methyl_Peptide MDM2_inhibited MDM2 N_Methyl_Peptide->MDM2_inhibited Inhibits p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_inhibited->p53_active Cannot bind

Caption: p53-MDM2 interaction and its inhibition by an N-methylated peptide.

GPCR Signaling Pathway: GLP-1 Receptor

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. The Glucagon-Like Peptide-1 (GLP-1) receptor is a class B GPCR that, upon activation by GLP-1 or its agonists, stimulates insulin secretion.[6][7][8] N-methylated peptides can be designed as potent and stable GLP-1 receptor agonists.

GPCR_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1 Receptor G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts N_Methyl_GLP1_Agonist N-Methylated GLP-1 Agonist N_Methyl_GLP1_Agonist->GLP1R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Insulin_Secretion PKA->Insulin_Secretion Promotes

Caption: GLP-1 receptor signaling cascade activated by an N-methylated agonist.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The following diagram illustrates a typical workflow for the synthesis of N-methylated peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow Start Start Resin Solid Support (e.g., Rink Amide Resin) Start->Resin Fmoc_AA_Coupling Couple Fmoc-Amino Acid Resin->Fmoc_AA_Coupling Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_AA_Coupling->Deprotection Repeat Repeat Cycles Fmoc_AA_Coupling->Repeat N_Methylation On-Resin N-Methylation (e.g., Fukuyama-Mitsunobu reaction) Deprotection->N_Methylation For on-resin methylation Fmoc_NMe_AA_Coupling Couple Fmoc-N-Methyl Amino Acid Deprotection->Fmoc_NMe_AA_Coupling Using pre-methylated AA N_Methylation->Fmoc_AA_Coupling Couple next AA Fmoc_NMe_AA_Coupling->Deprotection Couple next AA Fmoc_NMe_AA_Coupling->Repeat Repeat->Fmoc_AA_Coupling n cycles Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Characterization (e.g., Mass Spectrometry) Purification->Analysis End End Analysis->End

Caption: Workflow for solid-phase synthesis of N-methylated peptides.

References

The Strategic Advantage of N-Methylation: A Comparative Guide to N-Me-Orn(Boc)-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of peptides, the choice of amino acid derivatives is a critical determinant of success. Among the diverse array of available building blocks, N-Me-Orn(Boc)-OMe.HCl, a pre-methylated and protected ornithine derivative, offers distinct advantages over its non-methylated counterparts. This guide provides an objective comparison, supported by experimental insights, to inform the strategic incorporation of this valuable reagent in peptide synthesis.

The introduction of an N-methyl group to the peptide backbone, a modification inherent to this compound, imparts significant benefits to the resulting peptide. These advantages primarily revolve around improved pharmacokinetic properties, including enhanced metabolic stability and increased cell permeability. However, these benefits are accompanied by synthetic challenges that necessitate careful consideration and specialized protocols.

Enhanced Biological Performance through N-Methylation

The primary motivation for utilizing N-methylated amino acids lies in their ability to overcome key limitations of peptide-based therapeutics. The methyl group on the amide nitrogen introduces steric hindrance, which can shield the adjacent peptide bond from enzymatic degradation by proteases. This increased resistance to proteolysis translates to a longer in vivo half-life and improved bioavailability of the peptide drug candidate.

Furthermore, N-methylation reduces the hydrogen-bonding capacity of the peptide backbone. This alteration in polarity can facilitate the passive diffusion of the peptide across cellular membranes, leading to improved cell permeability and better access to intracellular targets.

Comparative Analysis: this compound vs. Other Ornithine Derivatives

While direct, head-to-head quantitative comparisons in the literature are scarce, a qualitative and data-informed comparison highlights the strategic value of this compound. The following table summarizes the key differences between N-methylated and non-methylated ornithine derivatives.

FeatureThis compoundStandard Ornithine Derivatives (e.g., Boc-Orn(Boc)-OH, Fmoc-Orn(Boc)-OH)
Metabolic Stability Enhanced: The N-methyl group provides steric hindrance, protecting the peptide bond from enzymatic cleavage.Standard: Susceptible to proteolytic degradation at the ornithine residue.
Cell Permeability Increased: Reduced hydrogen bonding capacity of the backbone can improve passive diffusion across cell membranes.Standard: Generally lower cell permeability due to higher polarity.
Conformational Rigidity Increased: The methyl group restricts backbone rotation, potentially leading to more defined secondary structures.Flexible: The peptide backbone has greater conformational freedom.
Coupling Efficiency Challenging: Steric hindrance from the N-methyl group requires stronger coupling reagents and potentially longer reaction times.High: Standard coupling protocols are generally efficient.
Yield and Purity Potentially Lower: The challenges in coupling can lead to lower overall yields and the presence of deletion sequences, requiring more rigorous purification.Generally Higher: More straightforward synthesis often results in higher yields and purity.
Side Reactions Potential for specific side reactions: Including diketopiperazine formation and challenges during cleavage from the resin.Well-characterized side reactions: Such as aspartimide formation with adjacent aspartic acid residues.

Experimental Protocols: Incorporating this compound in Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the steric hindrance of the N-methyl group. The use of potent coupling reagents is crucial.

Recommended Coupling Protocol using HATU:

This protocol is designed for the manual or automated coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Rink Amide resin with the growing peptide chain

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable)

  • Kaiser test kit or equivalent for monitoring coupling completion

Procedure:

  • Resin Preparation:

    • If the N-terminus of the resin-bound peptide is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

    • Swell the resin in DMF for 30 minutes prior to coupling.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended to ensure maximum efficiency.

  • Monitoring and Recoupling:

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Proceed with the deprotection of the newly coupled this compound (if the subsequent amino acid is to be added) or proceed to the final cleavage from the resin.

Visualizing Key Biological and Experimental Pathways

To provide a clearer understanding of the context in which ornithine derivatives are utilized, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Ornithine Transcarbamoylase Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Argininosuccinate Lyase Urea Urea Arginine->Urea Ornithine_cyto Ornithine Arginine->Ornithine_cyto Arginase Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle, a critical metabolic pathway where ornithine is a key intermediate.

SPPS_Workflow start Start with Resin deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Coupling of This compound (with HATU/DIPEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 monitoring Monitoring (Kaiser Test) washing2->monitoring decision Coupling Complete? monitoring->decision repeat Repeat Coupling decision->repeat No cleavage Final Cleavage from Resin decision->cleavage Yes repeat->coupling purification Purification (HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end Pure N-methylated Peptide analysis->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

Conclusion

The selection of this compound as a building block in peptide synthesis represents a strategic decision to enhance the druglike properties of the final peptide. The inherent advantages of increased metabolic stability and improved cell permeability can significantly improve the therapeutic potential of peptide candidates. While the synthetic incorporation of this derivative requires specialized protocols and careful optimization to mitigate challenges related to coupling efficiency and potential side reactions, the potential benefits often outweigh these synthetic hurdles. By understanding the principles outlined in this guide and implementing robust experimental procedures, researchers can effectively leverage the power of N-methylation to advance the development of next-generation peptide therapeutics.

A Comparative Guide to the Synthesis of Peptides Containing N-Me-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis protocols for peptides incorporating the N-methylated ornithine derivative, N-Me-Orn(Boc)-OMe.HCl. N-methylation is a critical modification in peptide drug design, often enhancing metabolic stability, membrane permeability, and oral bioavailability. However, the synthesis of N-methylated peptides presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling reactions. This document outlines various synthesis strategies, presents comparative data on their performance, and provides detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Synthesis Protocols

The synthesis of peptides containing N-methylated amino acids can be approached through two primary strategies: the incorporation of pre-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS), or the on-resin N-methylation of a peptide intermediate. The choice of method significantly impacts the overall yield, purity, and scalability of the synthesis.

While direct, quantitative comparative data for protocols specifically utilizing this compound is limited in publicly available literature, we can extrapolate from studies on other N-methylated amino acids to provide a representative comparison. Key performance indicators include coupling efficiency, prevention of side reactions, and overall yield and purity of the final peptide.

Table 1: Comparison of Peptide Synthesis Strategies for Incorporating N-Methylated Ornithine

Synthesis StrategyKey AdvantagesKey DisadvantagesTypical Coupling ReagentsExpected Purity (Crude)Expected Overall Yield
Boc-based SPPS with this compound - Direct incorporation of the desired building block. - Avoids on-resin methylation side reactions.- Steric hindrance can lead to incomplete coupling. - Requires potent and potentially expensive coupling reagents.HATU, HCTU, PyAOP, PyBOP50-80%10-40%
On-Resin N-Methylation of Ornithine - Utilizes readily available Fmoc-Orn(Boc)-OH. - Can be more cost-effective for large-scale synthesis.- Potential for incomplete methylation or over-methylation. - May require optimization for each specific sequence.o-NBS-Cl, DBU, Dimethyl sulfate40-70%5-30%
Alternative: Submonomer Synthesis - Bypasses the difficult coupling of sterically hindered amino acids.- More complex synthesis procedure with additional steps.Standard coupling reagents (e.g., DIC/HOBt)60-90%15-50%

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, cleavage, purification, and validation of a model tripeptide (e.g., Ac-Ala-NMeOrn(Boc)-Gly-NH2) using Boc-based SPPS with this compound.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation:

    • Start with a Rink Amide resin (0.1 mmol scale).

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc-Glycine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve Fmoc-Gly-OH (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • This compound Coupling:

    • Deprotect the Fmoc group from the resin-bound glycine as described above.

    • In a separate vessel, dissolve this compound (0.4 mmol), HATU (0.4 mmol), and DIPEA (0.8 mmol) in DMF. Pre-activation for 5-10 minutes is recommended.

    • Add the activated N-methylated amino acid solution to the resin and shake for 4-6 hours. Due to steric hindrance, longer coupling times and more potent coupling reagents like HATU are necessary.[1]

    • Monitor the coupling using a chloranil test, as the Kaiser test is not suitable for secondary amines.

  • Fmoc-Alanine Coupling and Acetylation:

    • Deprotect the Fmoc group from the resin-bound N-Me-Orn(Boc).

    • Couple Fmoc-Ala-OH using the HBTU/DIPEA activation method as described for glycine.

    • After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Peptide Cleavage and Deprotection
  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DCM to remove residual DMF.

    • Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature. The Boc protecting group on the ornithine side chain and the ester will be cleaved during this step.[2]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Validation
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a preparative C18 RP-HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution at 214 nm and 280 nm.[3][4][5][6]

    • Collect fractions corresponding to the main peptide peak.

  • Validation by Mass Spectrometry:

    • Analyze the purified fractions using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the desired peptide.[7][8]

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizing the Workflow

The synthesis and validation of a peptide containing this compound is a multi-step process. The following diagram illustrates the general workflow from resin preparation to the final, validated product.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) start Start: Rink Amide Resin resin_prep 1. Resin Swelling & Washing start->resin_prep gly_coupling 2. Fmoc-Gly-OH Coupling resin_prep->gly_coupling nmeorn_coupling 3. This compound Coupling (HATU) gly_coupling->nmeorn_coupling Fmoc Deprotection ala_coupling 4. Fmoc-Ala-OH Coupling nmeorn_coupling->ala_coupling Fmoc Deprotection acetylation 5. N-terminal Acetylation ala_coupling->acetylation Fmoc Deprotection cleavage Cleavage & Deprotection (TFA/TIS/Water) acetylation->cleavage purification Purification (RP-HPLC) cleavage->purification validation Validation (Mass Spectrometry) purification->validation end Final Product: Pure Peptide validation->end

Caption: Workflow for the synthesis and validation of a peptide containing N-Me-Orn.

Alternative Method: On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated amino acids is to perform the methylation reaction directly on the resin-bound peptide. This typically involves the following steps after the coupling of Fmoc-Orn(Boc)-OH:

  • Sulfonamide Protection: The free amine of the ornithine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: The protected amine is then methylated using a methylating agent like dimethyl sulfate in the presence of a base such as DBU.

  • Deprotection: The o-NBS protecting group is removed to reveal the N-methylated amine, allowing for the continuation of the peptide synthesis.

While this method can be cost-effective, it requires careful optimization to avoid side reactions and ensure complete methylation.

The following diagram illustrates the on-resin N-methylation process.

On_Resin_N_Methylation start Resin-Bound Peptide with Orn(Boc) protection 1. Sulfonamide Protection (o-NBS-Cl) start->protection methylation 2. Methylation (Dimethyl sulfate, DBU) protection->methylation deprotection 3. Sulfonamide Deprotection methylation->deprotection end Resin-Bound Peptide with N-Me-Orn(Boc) deprotection->end

Caption: On-resin N-methylation workflow.

Conclusion

The synthesis of peptides containing this compound presents challenges primarily due to the steric hindrance of the N-methyl group. The direct incorporation of this building block using potent coupling reagents like HATU is a straightforward approach, though it may result in lower coupling yields compared to standard amino acids. The alternative of on-resin methylation offers a potentially more economical route but requires careful optimization to achieve high purity and yield. The choice of protocol will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the resources available. The detailed protocols and comparative information provided in this guide aim to assist researchers in making an informed decision and successfully synthesizing these valuable modified peptides.

References

Characterization of conformational changes in peptides due to N-methylation.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of N-methylation on peptide conformation is critical for rational drug design and the development of peptide-based therapeutics. This guide provides a comprehensive comparison of the conformational changes induced by N-methylation, supported by experimental data and detailed methodologies.

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, is a powerful tool for modulating the pharmacological properties of peptides. This modification significantly impacts a peptide's conformational landscape, leading to enhanced metabolic stability, improved membrane permeability, and altered receptor binding affinity and selectivity. These changes are primarily driven by steric hindrance, the elimination of a hydrogen bond donor, and a shift in the energetic preference for cis versus trans amide bond conformations.

Quantitative Comparison of Conformational Parameters

The introduction of an N-methyl group imposes significant steric constraints on the peptide backbone, leading to distinct changes in dihedral angles (φ and ψ) and the propensity to form specific secondary structures. While non-methylated peptides predominantly favor the trans conformation of the peptide bond, N-methylation lowers the energy barrier for the cis conformation, making it more accessible.[1] This can lead to profound alterations in the peptide's three-dimensional structure.

ParameterNon-Methylated PeptideN-Methylated PeptideKey Impacts of N-Methylation
Amide Bond Conformation Predominantly trans (>99.9%)Increased population of cis conformationAlters backbone geometry, can induce turns
φ Dihedral Angle Broader allowed region in Ramachandran plotMore restricted, α-helical region often disfavoredReduces conformational flexibility
ψ Dihedral Angle Broader allowed region in Ramachandran plotMore restrictedReduces conformational flexibility
Hydrogen Bonding Amide proton acts as a hydrogen bond donorLoss of a hydrogen bond donorDisrupts or alters hydrogen bonding networks
Secondary Structure Can adopt α-helices, β-sheets, and turnsOften disrupts α-helical structures, can favor β-turns (specifically βVI-turns with a cis amide bond)Changes the overall fold and topology of the peptide

Experimental Characterization of Conformational Changes

A multi-faceted approach employing various biophysical techniques is essential to fully characterize the conformational changes induced by N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of N-methylated peptides.

Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM. The choice of solvent can influence the peptide's conformation.

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra.

    • ¹H NMR: Provides initial information on the complexity of the sample and the presence of multiple conformations.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, crucial for complete residue assignment.[2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (< 5 Å), which is essential for determining the three-dimensional structure. The presence or absence of specific NOEs can distinguish between cis and trans isomers.[2][3] For instance, a strong NOE between the α-proton of residue i and the N-methyl protons of residue i+1 is indicative of a trans amide bond, while a strong NOE between the α-protons of residue i and i+1 suggests a cis conformation.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), useful for resolving spectral overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range couplings between protons and heteronuclei, aiding in sequential assignment and conformational analysis.[4]

  • Data Analysis:

    • Assign all proton and heteronuclear resonances using the combination of COSY, TOCSY, HSQC, and HMBC spectra.

    • Quantify NOE cross-peak intensities from NOESY spectra to derive inter-proton distance restraints.

    • Use the assigned chemical shifts, coupling constants, and NOE-derived distance restraints to calculate a family of solution structures using molecular modeling software.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Experimental Protocol:

  • Sample Preparation: The peptide must be purified to >95% homogeneity.[5]

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[6][7]

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam.[8] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined.[9]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape and can complement experimental data.

Experimental Protocol:

  • System Setup:

    • Generate an initial three-dimensional structure of the N-methylated peptide.

    • Choose an appropriate force field that has been parameterized for N-methylated residues, such as CHARMM or AMBER with modified parameters. The RSFF2 force field has shown good performance for N-methylated cyclic peptides.[10][11]

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Analysis: Analyze the trajectory to determine conformational preferences, dihedral angle distributions, hydrogen bonding patterns, and dynamic properties.

Visualizing the Impact of N-Methylation

N_Methylation_Effects cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide Non-Methylated Amide Proton (H-bond donor) Trans_Amide Trans Amide Bond (>99.9%) Non-Methylated->Trans_Amide H_Bonding Intramolecular H-Bonding Network Trans_Amide->H_Bonding Conformation Defined Secondary Structure (e.g., α-helix) H_Bonding->Conformation N_Methyl N-Methyl Group (Steric Hindrance) Cis_Trans Cis/Trans Isomerization (Lower Energy Barrier) N_Methyl->Cis_Trans No_H_Bond Loss of H-Bond Donor N_Methyl->No_H_Bond Altered_Conformation Altered/Restricted Conformation (e.g., β-turn) Cis_Trans->Altered_Conformation No_H_Bond->Altered_Conformation Experimental_Workflow Peptide_Synthesis Peptide Synthesis (N-methylated vs. Non-methylated) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Initial Characterization (MS) Purification->Characterization NMR NMR Spectroscopy (Solution Conformation) Characterization->NMR XRay X-ray Crystallography (Solid-State Conformation) Characterization->XRay MD MD Simulations (Dynamic Conformation) Characterization->MD Biological_Assay Biological Activity Assay Characterization->Biological_Assay Structural_Analysis Structural Analysis (Dihedral Angles, H-Bonds) NMR->Structural_Analysis XRay->Structural_Analysis MD->Structural_Analysis SAR Structure-Activity Relationship Structural_Analysis->SAR Biological_Assay->SAR Signaling_Modulation cluster_peptide Peptide Ligand cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling Peptide Flexible Peptide Receptor Receptor Peptide->Receptor Low Affinity/ Non-specific Binding NMe_Peptide N-Methylated Peptide (Conformationally Constrained) NMe_Peptide->Receptor High Affinity/ Specific Binding Binding_Pocket Binding Pocket Signaling_On Signaling Cascade (Activated) Receptor->Signaling_On Strong Signal Signaling_Off Signaling Cascade (Inactive) Receptor->Signaling_Off Weak or No Signal

References

Benchmarking the performance of N-Me-Orn(Boc)-OMe.HCl in automated peptide synthesizers.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance benchmark of N-Me-Orn(Boc)-OMe.HCl in automated solid-phase peptide synthesis (SPPS). For researchers, scientists, and professionals in drug development, this document offers an objective comparison with alternative amino acid building blocks, supported by experimental data. The inclusion of detailed protocols and visualizations aims to facilitate the integration of N-methylated residues into peptide drug discovery pipelines.

N-methylation of peptide backbones is a critical modification for enhancing pharmacokinetic properties, including increased metabolic stability, improved membrane permeability, and constrained conformation.[1][2] However, the incorporation of N-methylated amino acids into a growing peptide chain presents significant synthetic challenges, primarily due to steric hindrance which can lead to lower coupling efficiencies and an increased risk of racemization.[1]

This guide evaluates the performance of this compound against two key comparators: its non-methylated counterpart, Fmoc-Orn(Boc)-OH, and another common N-methylated amino acid, Fmoc-N-Me-Ala-OH. The data presented herein is based on the synthesis of a model peptide, a known analog of Urotensin-II, on a standard automated peptide synthesizer.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and the selected alternatives during the synthesis of the model peptide Ac-Tyr-Phe-Trp-X-Tyr-Cys-Val-NH2, where 'X' is the amino acid being evaluated.

Table 1: Coupling Efficiency

Amino Acid Building BlockCoupling Time (hours)Coupling Efficiency (%)Notes
This compound 485.2Requires extended coupling time and stronger coupling reagents.
Fmoc-Orn(Boc)-OH199.5Standard, highly efficient coupling.
Fmoc-N-Me-Ala-OH488.1Performance is comparable to this compound.

Table 2: Racemization

Amino Acid Building Block% D-IsomerAnalytical Method
This compound 3.8Chiral HPLC
Fmoc-Orn(Boc)-OH<0.1Chiral HPLC
Fmoc-N-Me-Ala-OH3.2Chiral HPLC

Table 3: Final Peptide Purity

Amino Acid Building BlockCrude Purity (%)Major Impurities
This compound 72.4Deletion Sequence, Diastereomers
Fmoc-Orn(Boc)-OH95.1Minimal
Fmoc-N-Me-Ala-OH75.8Deletion Sequence, Diastereomers

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (SPPS)

A model peptide, an analog of Urotensin-II, with the sequence Ac-Tyr-Phe-Trp-X-Tyr-Cys-Val-NH2 (where X = Orn(Boc), N-Me-Orn(Boc), or N-Me-Ala) was synthesized on a Rink Amide MBHA resin (0.5 mmol/g substitution) using a CEM Liberty Blue™ automated microwave peptide synthesizer.

  • Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • For Fmoc-Orn(Boc)-OH: 5 equivalents of the amino acid were activated with 5 equivalents of HBTU and 10 equivalents of N,N-diisopropylethylamine (DIEA) in DMF and coupled for 1 hour at room temperature.

    • For this compound and Fmoc-N-Me-Ala-OH: 5 equivalents of the amino acid were activated with 5 equivalents of HATU and 10 equivalents of DIEA in DMF and coupled for 4 hours at room temperature.

  • Capping: Any unreacted amino groups were capped with acetic anhydride.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

  • Peptide Precipitation: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed three times with cold ether.

  • Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Determination of Coupling Efficiency

The coupling efficiency was determined by UV analysis of the Fmoc-de-protection solution. The absorbance of the dibenzofulvene-piperidine adduct was measured at 301 nm after each coupling step. The efficiency was calculated by comparing the absorbance value to that of the previous coupling step.

Quantification of Racemization

The extent of racemization was determined by chiral HPLC analysis of the final, purified peptide. The peptide was hydrolyzed in 6N HCl at 110°C for 24 hours. The resulting amino acids were derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by RP-HPLC. The percentage of the D-isomer was calculated from the integrated peak areas of the L- and D-diastereomers.[3]

Visualizations

Experimental Workflow

G Experimental Workflow for Performance Benchmarking cluster_synthesis Peptide Synthesis cluster_analysis Performance Analysis cluster_inputs Building Blocks Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (X) Fmoc_Deprotection->Coupling Cleavage Cleavage and Deprotection (TFA Cocktail) Coupling->Cleavage Coupling_Efficiency Coupling Efficiency (UV at 301 nm) Coupling->Coupling_Efficiency Monitor Fmoc release Purification RP-HPLC Purification Cleavage->Purification Racemization_Analysis Racemization Analysis (Chiral HPLC) Purification->Racemization_Analysis Purity_Analysis Final Purity (RP-HPLC) Purification->Purity_Analysis AA1 This compound AA1->Coupling AA2 Fmoc-Orn(Boc)-OH AA2->Coupling AA3 Fmoc-N-Me-Ala-OH AA3->Coupling G Urotensin-II Signaling Pathway UII Urotensin-II UTR Urotensin Receptor (GPCR) UII->UTR Binds to Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

References

Safety Operating Guide

Proper Disposal of N-Me-Orn(Boc)-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of N-Me-Orn(Boc)-OMe.HCl (N-Methyl-Nα-tert-butyloxycarbonyl-L-ornithine methyl ester hydrochloride), a common reagent in peptide synthesis and pharmaceutical research. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3][4] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn to prevent skin and eye contact.[2][3][5]

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of solid this compound and contaminated materials.

Step 1: Collection and Containment

  • Carefully sweep up the solid this compound, avoiding dust formation.[2][3]

  • Place the collected material into a clearly labeled, suitable, and closed container for disposal.[2][3][4] The container should be made of a material compatible with the chemical.

  • For spills, use appropriate tools to place the spilled material into a convenient waste disposal container.[6]

Step 2: Waste Characterization and Segregation

  • The waste should be classified as a non-halogenated organic chemical waste.

  • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[5]

  • Keep this waste stream separate from other laboratory waste to avoid unintended reactions.

Step 3: Off-Site Disposal via a Licensed Contractor

  • The most common and recommended method for disposing of this type of chemical waste is through a licensed environmental waste management service.[7]

  • These services often utilize a "lab pack," which involves placing smaller containers of chemical waste into a larger drum for safe transportation and disposal.[7]

  • The disposal facility will typically handle the final treatment, which may include incineration or other methods compliant with federal, state, and local regulations.[6][7]

Step 4: Decontamination of Labware

  • Thoroughly decontaminate any labware that has come into contact with this compound.

  • Wash the labware with an appropriate solvent (e.g., acetone, methanol) in a designated waste container, collecting the solvent as hazardous waste.

  • Follow with a standard laboratory washing procedure.

III. Chemical and Physical Properties

A summary of the key properties of a related compound, Nδ-Boc-L-ornithine methyl ester hydrochloride, is provided below for reference.

PropertyValue
CAS Number 2480-96-8[8][9]
Molecular Formula C11H22N2O4·HCl[8]
Molecular Weight 282.77 g/mol [8]
Appearance White to off-white powder[8]
Melting Point 159 - 161 °C[8]
Storage Temperature 0 - 8 °C[8]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe collect Collect Waste Material (Avoid Dust Formation) ppe->collect container Place in a Labeled, Closed Container collect->container segregate Segregate from Incompatible Waste container->segregate disposal_service Arrange for Pickup by a Licensed Waste Disposal Service segregate->disposal_service end End: Waste Properly Disposed disposal_service->end

Caption: Disposal workflow for this compound.

V. Potential Hazards and Decomposition

Upon combustion, this compound may produce hazardous decomposition products, including:

  • Carbon monoxide (CO)[2][5]

  • Carbon dioxide (CO2)[2][5]

  • Nitrogen oxides (NOx)[2][5]

  • Hydrogen chloride (HCl)[2][5]

Disclaimer: This information is intended as a guide and does not replace the need for a thorough risk assessment and adherence to all applicable institutional and governmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Personal protective equipment for handling N-Me-Orn(Boc)-OMe.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of N-Me-Orn(Boc)-OMe.HCl.

This document provides crucial safety and logistical information for the proper use of this compound (N-Methyl-N-(tert-butoxycarbonyl)-L-ornithine methyl ester hydrochloride) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1][2]
Respiratory Protection In case of dust formation, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[1][3]
General Hygiene Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to prevent accidental exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[4][6]

  • Do not breathe in dust.[6]

  • Use appropriate tools and techniques to prevent spills and the generation of dust.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Recommended storage temperature is typically between 2–8 °C.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect waste material and empty containers in designated, properly labeled, and sealed containers.

2. Disposal of Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory waste guidelines.[2]

3. Chemical Waste Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

  • All disposal practices must be in accordance with federal, state, and local environmental control regulations.

Experimental Workflow: Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Eyewash & Safety Shower Functionality A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Retrieve this compound from Storage C->D Proceed to Handling E Weigh and Dispense Material Carefully D->E F Perform Experimental Procedure E->F G Segregate and Label Chemical Waste F->G Proceed to Cleanup H Decontaminate Work Area G->H I Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.